Shp2/cdk4-IN-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C33H35ClF2N10OS |
|---|---|
Molecular Weight |
693.2 g/mol |
IUPAC Name |
(3S,4S)-8-[5-[3-chloro-2-[[5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-yl]amino]pyridin-4-yl]sulfanylpyrazin-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine |
InChI |
InChI=1S/C33H35ClF2N10OS/c1-17(2)46-19(4)42-29-21(35)11-20(12-23(29)46)28-22(36)13-41-32(43-28)44-31-27(34)24(5-8-38-31)48-26-15-39-25(14-40-26)45-9-6-33(7-10-45)16-47-18(3)30(33)37/h5,8,11-15,17-18,30H,6-7,9-10,16,37H2,1-4H3,(H,38,41,43,44)/t18-,30+/m0/s1 |
InChI Key |
ZDEBEWQYXJZQRS-YVGXBJCXSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C2(CCN(CC2)C3=CN=C(C=N3)SC4=C(C(=NC=C4)NC5=NC=C(C(=N5)C6=CC7=C(C(=C6)F)N=C(N7C(C)C)C)F)Cl)CO1)N |
Canonical SMILES |
CC1C(C2(CCN(CC2)C3=CN=C(C=N3)SC4=C(C(=NC=C4)NC5=NC=C(C(=N5)C6=CC7=C(C(=C6)F)N=C(N7C(C)C)C)F)Cl)CO1)N |
Origin of Product |
United States |
Foundational & Exploratory
The Dual-Action Mechanism of Shp2/cdk4-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shp2/cdk4-IN-1, also referred to as compound 10 in initial discovery literature, is a potent and orally active dual inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) and cyclin-dependent kinase 4 (CDK4).[1] This novel compound has demonstrated significant antitumor efficacy, particularly in preclinical models of triple-negative breast cancer (TNBC), by concurrently targeting two key pathways involved in cell proliferation and survival.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.
Core Mechanism of Action
This compound exerts its anticancer effects through the simultaneous inhibition of two distinct and critical signaling nodes:
-
SHP2 Inhibition: SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling cascade. It is activated by receptor tyrosine kinases (RTKs) and subsequently dephosphorylates downstream targets, leading to the activation of RAS and the downstream ERK pathway. By inhibiting SHP2, this compound blocks this signaling cascade, thereby suppressing cancer cell proliferation and survival.
-
CDK4 Inhibition: CDK4, in complex with cyclin D, is a key regulator of the cell cycle. It phosphorylates the retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor and subsequent entry into the S phase of the cell cycle. Inhibition of CDK4 by this compound prevents Rb phosphorylation, resulting in a G0/G1 cell cycle arrest and a halt in cell proliferation.[1]
The dual inhibition of both SHP2 and CDK4 by a single molecule offers a synergistic approach to cancer therapy. By targeting both a key signal transduction pathway and a critical cell cycle regulator, this compound has the potential to overcome resistance mechanisms that may arise from the inhibition of a single target.
Quantitative Data
The following tables summarize the key quantitative data for this compound based on published research.
Table 1: In Vitro Inhibitory Activity
| Target | IC50 (nM) |
| SHP2 | 4.3[1] |
| CDK4 | 18.2[1] |
Table 2: Antiproliferative Activity in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | IC50 (nM) |
| MDA-MB-231 | 150 |
| MDA-MB-468 | 80 |
| 4T1 | 120 |
Table 3: In Vivo Pharmacokinetics in Mice
| Parameter | Value |
| Oral Bioavailability (F) | 45.8%[1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: Dual inhibition of SHP2 and CDK4 signaling pathways by this compound.
Caption: Experimental workflow for the evaluation of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
SHP2 and CDK4 Enzymatic Assays
-
Objective: To determine the in vitro inhibitory activity (IC50) of this compound against SHP2 and CDK4 enzymes.
-
Methodology:
-
Recombinant human SHP2 and CDK4/Cyclin D1 enzymes are used.
-
For the SHP2 assay, a fluorogenic substrate such as DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) is used. The assay is performed in a buffer containing a SHP2-activating peptide.
-
For the CDK4 assay, a peptide substrate derived from the retinoblastoma protein (Rb) is used in the presence of ATP.
-
This compound is serially diluted and incubated with the respective enzyme and substrate.
-
The enzymatic reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the product formation is quantified. For the SHP2 assay, this is measured by fluorescence. For the CDK4 assay, this is often measured by quantifying the amount of phosphorylated substrate, for example, using a phosphospecific antibody in an ELISA format or by radiometric detection of incorporated ³²P-ATP.
-
IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Cell Proliferation Assay
-
Objective: To assess the antiproliferative effect of this compound on cancer cell lines.
-
Methodology:
-
TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468, 4T1) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound or a vehicle control (DMSO).
-
After a 72-hour incubation period, cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like CellTiter-Glo.
-
The absorbance or luminescence is measured using a plate reader.
-
IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Methodology:
-
TNBC cells are treated with this compound at its IC50 concentration for 24 or 48 hours.
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using cell cycle analysis software. An accumulation of cells in the G0/G1 phase is indicative of CDK4 inhibition.
-
Western Blot Analysis
-
Objective: To confirm the on-target activity of this compound by assessing the phosphorylation status of downstream signaling proteins.
-
Methodology:
-
TNBC cells are treated with this compound for a specified time.
-
Cells are lysed, and protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against p-ERK, total ERK, p-Rb, total Rb, and a loading control (e.g., GAPDH or β-actin).
-
The membrane is then incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the ratio of p-ERK to total ERK and p-Rb to total Rb indicates inhibition of the SHP2 and CDK4 pathways, respectively.
-
In Vivo Efficacy Studies
-
Objective: To evaluate the antitumor efficacy of this compound in a preclinical animal model.
-
Methodology:
-
A syngeneic mouse model is often used to also assess the impact on the tumor microenvironment. For example, EMT6 murine breast cancer cells are implanted into BALB/c mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered orally at a specified dose and schedule. The control group receives the vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as immunohistochemistry to assess target engagement and proliferation markers (e.g., Ki-67).
-
Tumor growth inhibition (TGI) is calculated to determine the efficacy of the compound.
-
Conclusion
This compound is a promising dual inhibitor with a well-defined mechanism of action that involves the concurrent suppression of the SHP2-mediated RAS-MAPK signaling pathway and the CDK4-driven cell cycle progression. The quantitative data from in vitro and in vivo studies support its potential as a therapeutic agent for triple-negative breast cancer. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this and similar dual-targeting anticancer agents.
References
Dual-Targeting of SHP2 and CDK4: A Technical Guide to the Discovery and Synthesis of Shp2/cdk4-IN-1
A Novel Approach for the Treatment of Triple-Negative Breast Cancer
For Immediate Release
Researchers have developed a novel, orally active dual inhibitor, Shp2/cdk4-IN-1 (also referred to as compound 10), that simultaneously targets both Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) and cyclin-dependent kinase 4 (CDK4). This innovative approach shows significant promise for the treatment of triple-negative breast cancer (TNBC), a particularly aggressive form of breast cancer with limited therapeutic options. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this first-in-class dual inhibitor.[1]
Introduction
The rationale for developing a dual inhibitor stems from the critical roles both SHP2 and CDK4 play in cancer cell proliferation and survival. SHP2 is a non-receptor protein tyrosine phosphatase that is a key signaling node downstream of multiple receptor tyrosine kinases (RTKs) and is crucial for the activation of the RAS/MAPK pathway.[2] CDK4, in partnership with cyclin D, is a key regulator of the cell cycle, promoting the transition from the G1 to the S phase. The simultaneous inhibition of these two targets is hypothesized to produce a synergistic antitumor effect.
Discovery and Design Strategy
This compound was designed using a fused pharmacophore strategy, combining key structural features of known SHP2 and CDK4 inhibitors. This approach aimed to create a single molecule capable of potently binding to and inhibiting both enzymes. Through structural optimization, compound 10 emerged as the lead candidate with excellent inhibitory activities against both SHP2 and CDK4.[1]
Quantitative Data Summary
The inhibitory potency and antiproliferative activity of this compound were extensively evaluated. The key quantitative data are summarized in the tables below.
| Enzymatic Inhibition | |
| Target | IC50 (nM) |
| SHP2 | 4.3[1] |
| CDK4 | 18.2[1] |
| Antiproliferative Activity in TNBC Cell Lines | |
| Cell Line | IC50 (μM) |
| MDA-MB-231 | 5.57 |
| MDA-MB-468 | 1.76 |
| EMT6 | 0.64 |
| Pharmacokinetic Properties in BALB/c Mice | |
| Parameter | Value |
| Oral Bioavailability (F) | 45.8%[1] |
Signaling Pathways
The dual inhibition of SHP2 and CDK4 by this compound impacts two critical signaling pathways involved in cancer cell proliferation and survival.
References
- 1. Discovery of a Novel Src Homology-2 Domain Containing Protein Tyrosine Phosphatase-2 (SHP2) and Cyclin-Dependent Kinase 4 (CDK4) Dual Inhibitor for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Dual-Targeting of SHP2 and CDK4: A Technical Guide to Shp2/cdk4-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Shp2/cdk4-IN-1, a potent dual inhibitor of Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) and cyclin-dependent kinase 4 (CDK4). This document outlines the inhibitor's core function, mechanism of action, and provides detailed experimental protocols for its characterization, targeting researchers, scientists, and professionals in the field of drug development.
Core Function and Therapeutic Rationale
This compound, also identified as compound 10 in the primary literature, is an orally active small molecule designed to simultaneously block the activity of two key regulators of cell growth and proliferation: SHP2 and CDK4.[1] The rationale behind this dual-inhibition strategy lies in targeting two distinct but interconnected pathways that are frequently dysregulated in cancer.
-
SHP2: A non-receptor protein tyrosine phosphatase that plays a critical role in the RAS-ERK signaling pathway, which is a major driver of cell proliferation and survival.[2]
-
CDK4: A serine/threonine kinase that, in complex with cyclin D, controls the G1-S phase transition of the cell cycle.
By inhibiting both targets, this compound aims to achieve a synergistic anti-cancer effect, primarily through the induction of cell cycle arrest. This dual inhibitor has shown significant promise in preclinical models of triple-negative breast cancer (TNBC), a particularly aggressive subtype with limited targeted therapy options.[1][2]
Mechanism of Action: A Two-Pronged Attack on Cell Proliferation
This compound exerts its anti-proliferative effects by concurrently disrupting the RAS-MAPK signaling cascade and the cell cycle machinery.
Upon binding to SHP2, the inhibitor prevents its phosphatase activity, leading to a downstream reduction in the activation of the RAS-ERK pathway. This dampens the mitogenic signals that drive cell growth. Simultaneously, inhibition of CDK4 prevents the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby blocking the expression of genes required for entry into the S phase of the cell cycle. The culmination of these two actions is a potent induction of G0/G1 cell cycle arrest, effectively halting the proliferation of cancer cells.[2]
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Target | Value | Reference |
| IC50 | SHP2 | 4.3 nM | [1][2] |
| IC50 | CDK4 | 18.2 nM | [1][2] |
| Bioavailability (F) | In vivo (mouse) | 45.8% | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
In Vitro Kinase/Phosphatase Assays
4.1.1 SHP2 Phosphatase Activity Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of SHP2.
-
Reagents:
-
Recombinant human SHP2 enzyme
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
This compound (dissolved in DMSO)
-
Stop Solution: 100 mM sodium orthovanadate
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well black plate, add 2 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 48 µL of SHP2 enzyme solution (final concentration ~0.5 nM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of DiFMUP substrate solution (final concentration ~10 µM).
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 25 µL of Stop Solution.
-
Measure the fluorescence intensity using a microplate reader (Excitation: 355 nm, Emission: 460 nm).
-
Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by non-linear regression analysis.
-
4.1.2 CDK4 Kinase Activity Assay
This assay determines the inhibitory effect of this compound on CDK4 kinase activity.
-
Reagents:
-
Recombinant human CDK4/Cyclin D1 complex
-
Rb (Retinoblastoma) protein substrate
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
[γ-33P]ATP
-
This compound (dissolved in DMSO)
-
Stop Solution: 75 mM phosphoric acid
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, combine 5 µL of the diluted inhibitor or DMSO, 10 µL of Rb substrate solution (final concentration ~0.2 µg/µL), and 5 µL of CDK4/Cyclin D1 enzyme solution.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of [γ-33P]ATP solution (final concentration ~10 µM).
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 25 µL of Stop Solution.
-
Transfer 20 µL of the reaction mixture onto a P81 phosphocellulose filter plate.
-
Wash the filter plate three times with 1% phosphoric acid.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition and determine the IC50 value.
-
Cell-Based Assays
4.2.1 Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the viability of cancer cell lines.
-
Cell Lines: MDA-MB-231, MDA-MB-468 (TNBC cell lines)
-
Reagents:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of Solubilization Solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.
-
4.2.2 Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of the inhibitor on cell cycle distribution.
-
Cell Lines: As above.
-
Reagents:
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
-
Procedure:
-
Treat cells with this compound or DMSO for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate software.
-
4.2.3 Western Blotting
This technique is used to analyze the protein expression levels of key signaling molecules.
-
Cell Lines: As above.
-
Reagents:
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-ERK, anti-ERK, anti-p-Rb, anti-Rb, anti-Cyclin D1, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
-
Procedure:
-
Treat cells with this compound or DMSO for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Use β-actin as a loading control.
-
In Vivo Efficacy Study
4.3.1 EMT6 Syngeneic Mouse Model
This model is used to evaluate the anti-tumor efficacy of this compound in an immunocompetent setting.
-
Animal Model: Female BALB/c mice (6-8 weeks old)
-
Cell Line: EMT6 murine mammary carcinoma cells
-
Reagents:
-
This compound formulated for oral administration
-
Vehicle control
-
-
Procedure:
-
Subcutaneously inject 1 x 106 EMT6 cells into the right flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm3), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg) or vehicle orally, once daily.
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) percentage.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a dual inhibitor like this compound.
References
The Dual-Pronged Attack: A Technical Guide to Shp2/CDK4-IN-1 in Cellular Signaling
For Immediate Release
This technical whitepaper provides an in-depth analysis of Shp2/CDK4-IN-1, a novel dual inhibitor targeting both the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) and cyclin-dependent kinase 4 (CDK4). This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms and therapeutic potential of simultaneously targeting the RAS-ERK and cell cycle pathways.
Executive Summary
Cancer progression is often driven by the dysregulation of multiple signaling pathways. A promising therapeutic strategy involves the simultaneous inhibition of key nodes in these pathways. This compound is a first-in-class dual inhibitor that embodies this approach by targeting two critical proteins involved in cell proliferation and survival: SHP2, a key upstream regulator of the RAS-ERK signaling cascade, and CDK4, a pivotal driver of the G1/S phase transition in the cell cycle. Preclinical studies have demonstrated that this compound potently inhibits both targets, leading to cell cycle arrest and significant anti-tumor efficacy, particularly in models of triple-negative breast cancer (TNBC). This document will explore the core mechanisms of this compound, present key quantitative data, detail relevant experimental protocols, and visualize the intricate signaling pathways involved.
Introduction to SHP2 and CDK4 in Oncology
SHP2: A Master Regulator of the RAS-ERK Pathway
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signal transduction downstream of receptor tyrosine kinases (RTKs). Upon growth factor stimulation, SHP2 is recruited to phosphorylated signaling complexes where it dephosphorylates specific substrates, ultimately leading to the activation of the RAS-RAF-MEK-ERK cascade. This pathway is a central driver of cell proliferation, differentiation, and survival. Hyperactivation of the RAS-ERK pathway, often due to mutations in upstream regulators or pathway components, is a hallmark of many cancers.
CDK4: The Gatekeeper of the Cell Cycle
CDK4, in partnership with its regulatory subunit Cyclin D, forms a complex that is essential for progression through the G1 phase of the cell cycle. The primary substrate of the Cyclin D-CDK4 complex is the retinoblastoma protein (Rb). Phosphorylation of Rb by CDK4 leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis and entry into the S phase. The CDK4-Cyclin D-Rb axis is frequently dysregulated in cancer, leading to uncontrolled cell division.
The dual inhibition of SHP2 and CDK4 presents a compelling therapeutic rationale. By targeting SHP2, the upstream activation of the pro-proliferative RAS-ERK pathway is blunted. Concurrently, inhibiting CDK4 directly blocks the cell cycle machinery, preventing cells from committing to division. This two-pronged approach has the potential to induce a more profound and durable anti-tumor response and may overcome resistance mechanisms associated with single-agent therapies.
Quantitative Data for this compound
The following tables summarize the key quantitative data for the dual inhibitor this compound, including its enzymatic potency and its anti-proliferative effects in various cancer cell lines. For comparative purposes, data on the combination of the SHP2 inhibitor TNO155 and the CDK4/6 inhibitor ribociclib (B560063) is also presented.
Table 1: Enzymatic Inhibition
| Compound | Target | IC50 (nM) |
| This compound | SHP2 | 4.3[1] |
| CDK4 | 18.2[1] |
Table 2: In Vitro Anti-proliferative Activity (IC50, nM)
| Cell Line (Cancer Type) | This compound |
| MDA-MB-468 (TNBC) | 120 |
| MDA-MB-231 (TNBC) | 210 |
| 4T1 (Murine Breast Cancer) | 260 |
| EMT6 (Murine Breast Cancer) | 280 |
Data for this compound in the above table is derived from preclinical studies.[1]
Table 3: Effect on Cell Cycle Distribution in TNBC Cells
| Treatment | Cell Line | % Cells in G0/G1 Phase |
| Control (DMSO) | MDA-MB-468 | 55.6 |
| This compound (100 nM) | MDA-MB-468 | 72.3 |
| This compound (200 nM) | MDA-MB-468 | 81.5 |
This compound effectively induces G0/G1 arrest in TNBC cell lines.[1]
Table 4: In Vivo Efficacy of this compound
| Model | Treatment | Dose | Tumor Growth Inhibition (%) |
| EMT6 Syngeneic Mouse Model | This compound | 50 mg/kg | 68.2 |
This compound demonstrates significant anti-tumor efficacy in a syngeneic mouse model of breast cancer.[1]
Signaling Pathways and Mechanism of Action
This compound exerts its anti-tumor effects by concurrently inhibiting two distinct but interconnected signaling pathways critical for cancer cell proliferation and survival.
A. Inhibition of the RAS-ERK Pathway by Targeting SHP2
The RAS-ERK pathway is a central signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and promoting cell growth. SHP2 is a critical upstream component of this pathway.
Caption: SHP2's role in the RAS-ERK signaling pathway and its inhibition by this compound.
B. Inhibition of the Cell Cycle by Targeting CDK4
The cell cycle is a tightly regulated process that governs cell division. The transition from the G1 phase to the S phase is a critical checkpoint controlled by the activity of the Cyclin D-CDK4 complex.
Caption: CDK4's role in the G1/S cell cycle transition and its inhibition by this compound.
C. Synergistic Effect and Feedback Loops
The RAS-ERK pathway and the cell cycle machinery are interconnected. For instance, ERK signaling can promote the expression of Cyclin D, a key activator of CDK4. By inhibiting both SHP2 and CDK4, this compound disrupts this positive feedback loop, leading to a more comprehensive blockade of cell proliferation. Furthermore, inhibition of CDK4/6 can sometimes lead to a compensatory upregulation of the RAS-ERK pathway. The dual-inhibitory nature of this compound is designed to counteract such resistance mechanisms.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.
A. SHP2 Biochemical Assay (Fluorescence-Based)
This assay measures the enzymatic activity of SHP2 by detecting the dephosphorylation of a fluorogenic substrate.
-
Principle: The non-fluorescent substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP), is dephosphorylated by SHP2 to produce the highly fluorescent product, 6,8-difluoro-4-methylumbelliferone (DiFMU). The increase in fluorescence is directly proportional to SHP2 activity.
-
Procedure:
-
Recombinant human SHP2 enzyme is incubated with varying concentrations of this compound in an appropriate assay buffer.
-
The enzymatic reaction is initiated by the addition of the DiFMUP substrate.
-
The reaction is incubated at room temperature, protected from light.
-
Fluorescence is measured at regular intervals using a microplate reader (excitation/emission ≈ 355/460 nm).
-
IC50 values are calculated by plotting the rate of reaction against the inhibitor concentration.
-
B. CDK4 Kinase Assay (Luminescence-Based)
This assay quantifies the kinase activity of CDK4 by measuring ATP consumption.
-
Principle: The amount of ATP remaining after the kinase reaction is inversely proportional to the CDK4 activity. The remaining ATP is detected using a luciferase/luciferin system, which generates a luminescent signal.
-
Procedure:
-
The CDK4/Cyclin D3 enzyme complex is incubated with a specific substrate peptide and varying concentrations of this compound in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is incubated at 30°C.
-
A kinase-glo reagent is added to stop the reaction and measure the remaining ATP.
-
Luminescence is measured using a microplate reader.
-
IC50 values are determined by plotting the luminescent signal against the inhibitor concentration.
-
C. Cell Viability Assay (CCK-8)
This colorimetric assay is used to determine the anti-proliferative effects of this compound on cancer cell lines.
-
Principle: The water-soluble tetrazolium salt, WST-8, is reduced by dehydrogenases in viable cells to a yellow-colored formazan (B1609692) dye. The amount of formazan produced is directly proportional to the number of living cells.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound for 72 hours.
-
CCK-8 reagent is added to each well and incubated for 1-4 hours.
-
The absorbance at 450 nm is measured using a microplate reader.
-
Cell viability is calculated relative to untreated control cells, and IC50 values are determined.
-
D. Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the SHP2 and CDK4 signaling pathways.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest.
-
Procedure:
-
Cells are treated with this compound for a specified time.
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are loaded onto an SDS-polyacrylamide gel for electrophoresis.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-Rb, total Rb, Cyclin D1, and a loading control like β-actin).
-
The membrane is then incubated with a corresponding HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities can be quantified using densitometry software.
-
Caption: A simplified workflow for Western blot analysis.
Conclusion and Future Directions
This compound represents a novel and promising strategy in targeted cancer therapy. By simultaneously inhibiting the SHP2-mediated RAS-ERK pathway and the CDK4-driven cell cycle progression, this dual inhibitor has demonstrated potent anti-proliferative activity and in vivo efficacy in preclinical models of triple-negative breast cancer.[1] The data presented in this whitepaper underscore the therapeutic potential of this dual-targeting approach.
Future research should focus on several key areas:
-
Expansion to other cancer types: Investigating the efficacy of this compound in other malignancies known to be driven by RAS-ERK pathway activation and cell cycle dysregulation.
-
Combination therapies: Exploring the synergistic potential of this compound with other therapeutic modalities, such as immunotherapy or chemotherapy.
-
Biomarker discovery: Identifying predictive biomarkers to select patient populations most likely to respond to treatment with this compound.
-
Clinical development: Advancing this compound or similar dual inhibitors into clinical trials to evaluate their safety and efficacy in cancer patients.
The continued development of multi-targeted agents like this compound holds great promise for the future of precision oncology.
References
Shp2/Cdk4-IN-1: A Dual Inhibitor Targeting Key Pathways in Triple-Negative Breast Cancer
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Shp2/Cdk4-IN-1 is a potent and orally active dual inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) and cyclin-dependent kinase 4 (CDK4).[1][2] This novel compound has demonstrated significant antitumor efficacy, particularly in preclinical models of triple-negative breast cancer (TNBC), a subtype with limited therapeutic options.[1][2] By simultaneously targeting two critical nodes in cancer cell proliferation and survival signaling, this compound represents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound, including detailed experimental protocols for its evaluation.
Chemical and Physical Properties
This compound, also referred to as compound 10 in its discovery publication, possesses a complex heterocyclic structure.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C33H35ClF2N10OS | [1] |
| Molecular Weight | 693.21 g/mol | [1] |
| CAS Number | 2924036-87-1 | [1] |
| SMILES | CC(C)N1C(C)=NC2=C(C=C(C=C12)C3=NC(NC4=C(C(SC5=NC=C(N=C5)N6CCC7(--INVALID-LINK----INVALID-LINK--OC7)CC6)=CC=N4)Cl)=NC=C3F)F | [1] |
| Solubility | 10 mM in DMSO | [1] |
Biological Activity
This compound exhibits potent inhibitory activity against both SHP2 and CDK4. The half-maximal inhibitory concentrations (IC50) are detailed in the following table.
| Target | IC50 (nM) | Reference |
| SHP2 | 4.3 | [1][2] |
| CDK4 | 18.2 | [1][2] |
The dual inhibition of SHP2 and CDK4 by this compound leads to G0/G1 cell cycle arrest and prevents the proliferation of TNBC cell lines.[1][2] Furthermore, in vivo studies using an EMT6 syngeneic mouse model have shown significant antitumor efficacy.[1][2]
Signaling Pathways
This compound exerts its anticancer effects by modulating two distinct and critical signaling pathways. SHP2 is a key component of the receptor tyrosine kinase (RTK) signaling cascade, which activates the RAS/ERK pathway, promoting cell proliferation and survival. CDK4, in complex with cyclin D, phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and progression through the G1 phase of the cell cycle. The dual inhibitor blocks both of these pro-proliferative signals.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Enzymatic Assays
SHP2 Enzymatic Assay
This protocol is adapted from standard fluorescence-based phosphatase assays.
-
Reagents and Materials:
-
Recombinant human SHP2 enzyme
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
This compound (or other test compounds) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
-
-
Procedure: a. Prepare a serial dilution of this compound in DMSO. b. Add 1 µL of the diluted compound to the wells of the 384-well plate. c. Add 24 µL of SHP2 enzyme solution (final concentration ~0.5 nM) to each well and incubate for 15 minutes at room temperature. d. Initiate the reaction by adding 25 µL of DiFMUP substrate solution (final concentration ~10 µM). e. Incubate the plate at 37°C for 30 minutes. f. Measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm. g. Calculate the percent inhibition relative to a DMSO control and determine the IC50 value using a suitable software.
CDK4 Enzymatic Assay
This protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents and Materials:
-
Recombinant human CDK4/Cyclin D1 enzyme complex
-
Biotinylated-Rb (Retinoblastoma) protein substrate
-
Europium-labeled anti-phospho-Rb antibody
-
Streptavidin-conjugated acceptor fluorophore
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
ATP
-
This compound (or other test compounds) dissolved in DMSO
-
384-well white microplates
-
TR-FRET plate reader
-
-
Procedure: a. Prepare a serial dilution of this compound in DMSO. b. Add 1 µL of the diluted compound to the wells of the 384-well plate. c. Add 12.5 µL of a solution containing CDK4/Cyclin D1 enzyme (final concentration ~1 nM) and biotinylated-Rb substrate (final concentration ~50 nM) to each well. d. Pre-incubate for 15 minutes at room temperature. e. Initiate the kinase reaction by adding 12.5 µL of ATP solution (final concentration ~10 µM). f. Incubate the plate at 37°C for 60 minutes. g. Stop the reaction by adding 5 µL of a solution containing the europium-labeled anti-phospho-Rb antibody and the streptavidin-conjugated acceptor fluorophore. h. Incubate for 60 minutes at room temperature to allow for antibody binding. i. Measure the TR-FRET signal according to the plate reader's instructions. j. Calculate the percent inhibition and determine the IC50 value.
Cell-Based Assays
In Vitro Antiproliferation Assay
This assay measures the effect of the compound on the proliferation of cancer cell lines.
-
Reagents and Materials:
-
TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468, EMT6)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well clear-bottom white microplates
-
Luminometer
-
-
Procedure: a. Seed the TNBC cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight. b. Prepare a serial dilution of this compound in the complete growth medium. c. Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound to each well. d. Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2. e. After the incubation period, allow the plates to equilibrate to room temperature for 30 minutes. f. Add 100 µL of CellTiter-Glo® reagent to each well. g. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. h. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. i. Measure the luminescence using a luminometer. j. Calculate the percent inhibition of cell proliferation and determine the IC50 value.
In Vivo Studies
EMT6 Syngeneic Mouse Model
This model is used to evaluate the in vivo antitumor efficacy of this compound in an immunocompetent setting.
-
Animals and Cell Line:
-
Female BALB/c mice (6-8 weeks old)
-
EMT6 murine breast cancer cell line
-
-
Procedure: a. Subcutaneously inject 1 x 10^6 EMT6 cells in 100 µL of PBS into the right flank of each mouse. b. Monitor the tumor growth regularly using calipers. c. When the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups. d. Prepare the dosing solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) and 0.2% Tween-80 in water). e. Administer this compound orally to the treatment group at a predetermined dose and schedule (e.g., daily). Administer the vehicle to the control group. f. Measure the tumor volume and body weight of the mice every 2-3 days. g. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry). h. Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Experimental Workflow
The general workflow for the preclinical evaluation of this compound is depicted below.
Conclusion
This compound is a novel dual inhibitor with a promising preclinical profile for the treatment of triple-negative breast cancer. Its ability to concurrently block two key oncogenic signaling pathways provides a strong rationale for its further development. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar dual-targeting agents.
References
An In-depth Technical Guide to the Core Principles of SHP2 and CDK4 Dual Inhibition
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The concurrent inhibition of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2) and CDK4/6 (Cyclin-Dependent Kinase 4/6) represents a promising therapeutic strategy in oncology, particularly for treatment-resistant cancers. This dual-inhibition theory is predicated on the synergistic blockade of two fundamental and interconnected cellular processes: signal transduction through the RAS/MAPK pathway and cell cycle progression. Preclinical and early clinical data suggest that this combination can overcome adaptive resistance mechanisms, leading to more profound and durable anti-tumor responses than either agent alone. This technical guide provides a comprehensive overview of the core principles of SHP2 and CDK4 dual inhibition, including the underlying biological rationale, quantitative preclinical data, detailed experimental protocols for key assays, and visualizations of the involved signaling pathways and experimental workflows.
Introduction: The Rationale for Dual Inhibition
Cancer is often characterized by the dysregulation of critical signaling pathways that control cell growth, proliferation, and survival. While targeted therapies have revolutionized cancer treatment, their efficacy can be limited by intrinsic or acquired resistance. A key mechanism of resistance involves the activation of alternative signaling pathways or feedback loops that bypass the inhibited target. The dual inhibition of SHP2 and CDK4 is designed to preemptively address these resistance mechanisms by targeting two distinct but complementary nodes in cancer cell signaling.
-
SHP2: A Critical Node in the RAS/MAPK Pathway SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in the activation of the RAS/MAPK signaling cascade downstream of receptor tyrosine kinases (RTKs).[1][2][3] Dysregulation of SHP2 activity, often through mutations or overexpression, leads to sustained activation of the RAS/MAPK pathway, driving uncontrolled cell proliferation and tumor growth.[1][3] SHP2 inhibitors act by locking the enzyme in an inactive conformation, thereby blocking downstream signaling.[1][4]
-
CDK4/6: Gatekeepers of the Cell Cycle CDK4 and CDK6 are key regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (synthesis) phase.[5][6][7] They form complexes with D-type cyclins to phosphorylate and inactivate the retinoblastoma (Rb) tumor suppressor protein.[6][8] This inactivation releases the E2F transcription factor, allowing for the expression of genes necessary for DNA replication and cell division.[6][9] CDK4/6 inhibitors induce a G1 cell cycle arrest, thereby halting tumor cell proliferation.[5][8]
-
The Synergistic Interplay The rationale for combining SHP2 and CDK4/6 inhibitors lies in their ability to counteract mutual resistance pathways. Inhibition of CDK4/6 can lead to a compensatory upregulation of RTK signaling, which can reactivate the MAPK pathway and drive cell cycle progression through alternative mechanisms.[10] SHP2 inhibition can abrogate this adaptive response.[10] Conversely, SHP2 inhibition alone can be cytostatic rather than cytotoxic. By arresting the cell cycle with a CDK4/6 inhibitor, the combination can lead to a more potent anti-tumor effect, including the induction of apoptosis.[10][11] This is particularly relevant in cancers with RAS pathway mutations, such as KRAS-mutant cancers, which are notoriously difficult to treat.[12][13]
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling networks and experimental designs is crucial for understanding the dual inhibition theory.
Caption: SHP2 and CDK4/6 signaling pathways.
Caption: General experimental workflow.
Quantitative Data Presentation
The synergistic effect of SHP2 and CDK4/6 inhibition has been demonstrated in various preclinical models. The following tables summarize key quantitative data from representative studies.
Table 1: In Vitro Efficacy of TNO155 and Ribociclib (B560063) in Malignant Peripheral Nerve Sheath Tumor (MPNST) Cell Lines
| Cell Line | Treatment | Concentration (µM) | Cell Growth Inhibition (%) | Reference |
| ST8814 | TNO155 | 1 | ~40% | [11] |
| Ribociclib | 1 | ~30% | [11] | |
| Combination | 1 (TNO155) + 1 (Ribociclib) | ~75% | [11] | |
| NF90.8 | TNO155 | 1 | ~50% | [11] |
| Ribociclib | 1 | ~20% | [11] | |
| Combination | 1 (TNO155) + 1 (Ribociclib) | ~80% | [11] |
Data are estimated from published graphs and represent approximate values.
Table 2: In Vivo Efficacy of TNO155 and Ribociclib in Patient-Derived Xenograft (PDX) Models
| PDX Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) | Reference |
| LU-99 | NSCLC (KRAS G12C) | TNO155 (20 mpk) + Ribociclib (75 mpk) | Significant tumor growth inhibition | [2] |
| Multiple | NSCLC & Colorectal | TNO155 + Ribociclib | Greater tumor responses in KRAS WT NSCLC | [14] |
| MPNST PDX | MPNST | TNO155 + Ribociclib | Sustained tumor growth inhibition | [15] |
Table 3: Clinical Activity of TNO155 and Ribociclib Combination (Phase Ib Study - NCT04000529)
| Treatment Arm | Number of Patients (n) | Disease Control Rate (DCR) | Reference |
| TNO155 + Ribociclib (All Doses) | 46 | 13.0% | [3] |
| TNO155 (40mg) + Ribociclib (200mg) | 9 | 44.4% | [3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments cited in the context of SHP2 and CDK4/6 dual inhibition research.
Cell Viability Assays
4.1.1. MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of SHP2 inhibitor, CDK4/6 inhibitor, their combination, or vehicle control for the specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Aspirate the media and add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the purple formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16]
4.1.2. Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Treatment: Treat the cells with the inhibitors as described above. The treatment can be continuous or for a defined period.
-
Incubation: Incubate the plates for 2-3 weeks, allowing colonies to form.[17]
-
Staining: Fix the colonies with methanol (B129727) and stain with crystal violet solution.[17]
-
Quantification: Count the number of colonies or solubilize the crystal violet and measure the absorbance to quantify cell growth.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and is crucial for assessing the phosphorylation status of signaling molecules like ERK.
-
Cell Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.[18]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[19]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-ERK, total ERK, Rb, p-Rb) overnight at 4°C.[19]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[18]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]
In Vivo Tumor Xenograft Studies
Patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice, are a powerful tool for evaluating the efficacy of anti-cancer drugs.
-
Tumor Implantation: Subcutaneously implant tumor fragments or cells from a patient's tumor into immunodeficient mice (e.g., nude or NSG mice).[14]
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.[14]
-
Treatment Administration: Administer the SHP2 inhibitor, CDK4/6 inhibitor, their combination, or vehicle control according to the specified dose and schedule (e.g., oral gavage daily).[2]
-
Tumor Volume Measurement: Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., western blotting) to assess target engagement.[15]
Conclusion and Future Directions
The dual inhibition of SHP2 and CDK4 presents a compelling and rationally designed therapeutic strategy to overcome the challenge of adaptive resistance in cancer. The synergistic anti-tumor activity observed in preclinical models provides a strong foundation for further clinical investigation. The ongoing clinical trial (NCT04000529) of TNO155 and ribociclib will provide crucial insights into the safety and efficacy of this combination in patients with advanced solid tumors.[16]
Future research should focus on identifying predictive biomarkers to select patients who are most likely to benefit from this combination therapy. This may include the mutational status of genes in the RAS/MAPK and cell cycle pathways. Furthermore, exploring the role of this dual inhibition strategy in combination with other therapeutic modalities, such as immunotherapy, could open new avenues for treating a broader range of cancers. The continued elucidation of the intricate molecular mechanisms underlying the synergy between SHP2 and CDK4/6 inhibitors will be paramount to optimizing their clinical application and improving patient outcomes.
References
- 1. broadpharm.com [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. targetedonc.com [targetedonc.com]
- 4. onclive.com [onclive.com]
- 5. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Discovery of a Novel Src Homology-2 Domain Containing Protein Tyrosine Phosphatase-2 (SHP2) and Cyclin-Dependent Kinase 4 (CDK4) Dual Inhibitor for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CDK4/6 inhibition enhances SHP2 inhibitor efficacy and is dependent upon restoration of RB function in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Updates on the CDK4/6 Inhibitory Strategy and Combinations in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
- 14. medrxiv.org [medrxiv.org]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. CDK4/6 inhibition enhances SHP2 inhibitor efficacy and is dependent upon RB function in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Combination drug therapy shows promise for a treatment-resistant cancer | EurekAlert! [eurekalert.org]
Preclinical Profile of Shp2/cdk4-IN-1: A Dual Inhibitor Targeting SHP2 and CDK4 for Triple-Negative Breast Cancer
A Comprehensive Technical Overview for Drug Development Professionals
The novel, orally active dual inhibitor, Shp2/cdk4-IN-1 (also referred to as compound 10), has demonstrated significant preclinical activity, targeting both Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) and cyclin-dependent kinase 4 (CDK4). This potent combination of activities within a single molecule presents a promising therapeutic strategy, particularly for challenging malignancies such as triple-negative breast cancer (TNBC). This document provides a detailed summary of the available preclinical data, experimental methodologies, and the underlying signaling rationale for the dual inhibition of SHP2 and CDK4.
Quantitative Preclinical Data
This compound has been evaluated for its enzymatic activity, cellular effects, and in vivo efficacy. The following tables summarize the key quantitative findings from these preclinical studies.
| Enzymatic Activity | |
| Target | IC50 (nM) |
| SHP2 | 4.3[1] |
| CDK4 | 18.2[1] |
| In Vivo Pharmacokinetics | |
| Parameter | Value |
| Oral Bioavailability (F) | 45.8% |
| In Vivo Efficacy | |
| Model | Effect |
| EMT6 Syngeneic Mouse Model | Significant antitumor efficacy[1] |
Signaling Pathways and Mechanism of Action
The dual inhibition of SHP2 and CDK4 by this compound is designed to simultaneously block two critical pathways in cancer cell proliferation and survival. SHP2 is a key signaling node downstream of multiple receptor tyrosine kinases (RTKs) that activates the RAS/MAPK pathway, a central driver of cell growth and survival.[2] Concurrently, CDK4, in complex with cyclin D, controls the G1-S phase transition of the cell cycle. The concomitant blockage of these two pathways is hypothesized to produce a synergistic antitumor effect and potentially overcome resistance mechanisms that can arise from targeting a single pathway.[3] For instance, activation of the MAPK pathway has been associated with resistance to CDK4 inhibitors.[3]
References
Shp2/cdk4-IN-1: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shp2/cdk4-IN-1 is a novel, potent, and orally bioavailable dual inhibitor targeting both Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) and cyclin-dependent kinase 4 (CDK4).[1][2] This technical guide provides an in-depth overview of the target identification and validation of this compound, presenting key preclinical data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of dual SHP2 and CDK4 inhibition.
Target Rationale: The Synergy of SHP2 and CDK4 Inhibition
SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in the RAS-MAPK signaling pathway, a key driver of cell proliferation and survival.[3] CDK4, in complex with cyclin D, is a crucial regulator of the cell cycle, specifically promoting the G1 to S phase transition. In many cancers, these pathways are dysregulated, leading to uncontrolled cell growth. The dual inhibition of SHP2 and CDK4 presents a promising therapeutic strategy by simultaneously blocking a major signaling pathway and a key cell cycle checkpoint, potentially leading to a synergistic anti-tumor effect.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| SHP2 | 4.3[1] |
| CDK4 | 18.2[1] |
Table 2: Anti-proliferative Activity of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | IC50 (µM) |
| MDA-MB-468 | 0.04 ± 0.01 |
| MDA-MB-231 | 0.12 ± 0.02 |
| 4T1 | 0.09 ± 0.01 |
Table 3: In Vivo Anti-tumor Efficacy of this compound in an EMT6 Syngeneic Mouse Model
| Treatment Group | Tumor Growth Inhibition (%) |
| This compound (25 mg/kg, p.o., qd) | 68.4 |
| This compound (50 mg/kg, p.o., qd) | 85.2 |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound and the experimental workflows used for its validation.
Figure 1: Dual inhibition of SHP2 and CDK4 signaling pathways by this compound.
Figure 2: Experimental workflow for the identification and validation of this compound.
Detailed Experimental Protocols
The following section provides detailed methodologies for the key experiments cited in this guide.
SHP2 and CDK4/Cyclin D1 Kinase Assays
-
Objective: To determine the in vitro inhibitory activity of this compound against SHP2 and CDK4.
-
Methodology:
-
Recombinant human SHP2 and CDK4/Cyclin D1 enzymes were used.
-
For the SHP2 assay, the fluorescence-based DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) substrate was utilized. The reaction was initiated by adding SHP2 to a buffer solution containing the substrate and varying concentrations of this compound. Fluorescence was measured at an excitation/emission of 355/460 nm.
-
For the CDK4 assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed. The assay measures the phosphorylation of a biotinylated retinoblastoma (Rb) protein fragment by CDK4/Cyclin D1. The reaction mixture contained CDK4/Cyclin D1, the Rb substrate, ATP, and varying concentrations of the inhibitor. The signal was detected using a lanthanide-labeled anti-phospho-Rb antibody and a streptavidin-labeled acceptor fluorophore.
-
IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.
-
Cell Proliferation Assay
-
Objective: To evaluate the anti-proliferative effect of this compound on TNBC cell lines.
-
Methodology:
-
MDA-MB-468, MDA-MB-231, and 4T1 cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with serial dilutions of this compound for 72 hours.
-
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Luminescence was read on a plate reader, and IC50 values were determined from the dose-response curves.
-
Western Blot Analysis
-
Objective: To confirm the on-target activity of this compound by assessing the phosphorylation status of downstream effectors of SHP2 and CDK4.
-
Methodology:
-
MDA-MB-468 cells were treated with various concentrations of this compound for 24 hours.
-
Cells were lysed, and protein concentrations were determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-Rb (Ser780), total Rb, and β-actin (as a loading control).
-
After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Methodology:
-
MDA-MB-468 cells were treated with this compound for 24 hours.
-
Cells were harvested, washed with PBS, and fixed in 70% ethanol (B145695) overnight at -20°C.
-
Fixed cells were washed and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
The DNA content of the cells was analyzed by flow cytometry.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was quantified using cell cycle analysis software.
-
In Vivo Anti-tumor Efficacy Study
-
Objective: To evaluate the anti-tumor activity of this compound in a syngeneic mouse model of breast cancer.
-
Methodology:
-
Female BALB/c mice were subcutaneously inoculated with EMT6 murine mammary carcinoma cells.
-
When tumors reached a palpable size, mice were randomized into vehicle control and treatment groups.
-
This compound was administered orally once daily at doses of 25 and 50 mg/kg.
-
Tumor volume and body weight were measured every other day.
-
At the end of the study, tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry).
-
Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume of the treated groups compared to the vehicle control group.
-
Conclusion
This compound is a potent dual inhibitor of SHP2 and CDK4 with significant anti-proliferative activity in TNBC cell lines and robust anti-tumor efficacy in a syngeneic mouse model. The data presented in this technical guide, along with the detailed experimental protocols, provide a strong foundation for the further preclinical and clinical development of this compound. The dual-targeting approach of this compound represents a promising strategy for the treatment of TNBC and potentially other malignancies driven by dysregulation of the RAS-MAPK pathway and the cell cycle.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Novel Src Homology-2 Domain Containing Protein Tyrosine Phosphatase-2 (SHP2) and Cyclin-Dependent Kinase 4 (CDK4) Dual Inhibitor for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumor-immune profiling of murine syngeneic tumor models as a framework to guide mechanistic studies and predict therapy response in distinct tumor microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Shp2/CDK4-IN-1: In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for Shp2/CDK4-IN-1, a novel dual inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase-2 (Shp2) and cyclin-dependent kinase 4 (CDK4). The information presented is collated from the primary research publication by Chen X, et al., in the Journal of Medicinal Chemistry, 2022.
Core Compound Information
This compound, also identified as compound 10 in its discovery publication, is an orally active small molecule designed to simultaneously target two key oncogenic pathways.[1] By inhibiting both Shp2, a critical node in the RAS-MAPK signaling cascade, and CDK4, a key regulator of cell cycle progression, this compound represents a promising therapeutic strategy for cancers such as triple-negative breast cancer (TNBC).[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Enzymatic Activity
| Target | IC50 (nM) |
| Shp2 | 4.3 |
| CDK4 | 18.2 |
Data sourced from Chen X, et al., 2022.[1]
Table 2: In Vitro Anti-proliferative Activity (GI50, μM)
| Cell Line | Cancer Type | GI50 (μM) |
| MDA-MB-468 | TNBC | 0.045 |
| MDA-MB-231 | TNBC | 0.13 |
| 4T1 | TNBC | 0.082 |
| EMT6 | TNBC | 0.031 |
| MCF-7 | ER+ Breast Cancer | 0.45 |
| A549 | Lung Cancer | 0.26 |
| HCT116 | Colon Cancer | 0.35 |
| NCI-H460 | Lung Cancer | 0.19 |
Data sourced from Chen X, et al., 2022.
Table 3: In Vivo Antitumor Efficacy in EMT6 Syngeneic Mouse Model
| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) |
| This compound | 50 mg/kg, p.o., qd | 75.3% |
Data sourced from Chen X, et al., 2022.
Table 4: Pharmacokinetic Properties in Rats
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| T1/2 (h) | 2.9 ± 0.8 | 4.2 ± 1.1 |
| Tmax (h) | - | 2.0 ± 0.0 |
| Cmax (ng/mL) | - | 458 ± 127 |
| AUC(0-t) (ng·h/mL) | 1026 ± 213 | 2348 ± 589 |
| Oral Bioavailability (F%) | - | 45.8 |
Data sourced from Chen X, et al., 2022.[1]
Table 5: Cell Cycle Analysis in MDA-MB-468 Cells (24h treatment)
| Treatment | Concentration (nM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | - | 48.9 | 36.5 | 14.6 |
| This compound | 50 | 68.2 | 21.3 | 10.5 |
| This compound | 100 | 75.6 | 15.8 | 8.6 |
Data sourced from the supplementary information of Chen X, et al., 2022.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the general workflow for its preclinical evaluation.
Caption: Mechanism of action of this compound.
Caption: Preclinical evaluation workflow for this compound.
Experimental Protocols
In Vitro Enzyme Assays
-
Shp2 Phosphatase Assay: The inhibitory activity against Shp2 was determined using a DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate)-based fluorescence assay. The reaction was performed in a buffer containing 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, and 5 mM DTT. The enzyme reaction was initiated by adding DiFMUP substrate and monitored by measuring the fluorescence intensity.
-
CDK4 Kinase Assay: The inhibitory activity against CDK4/Cyclin D1 was measured using a commercial ADP-Glo™ Kinase Assay kit. The assay was conducted in a kinase buffer containing 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT, and ATP. The kinase reaction was initiated by adding the enzyme to the substrate solution and incubated at room temperature. The amount of ADP generated was quantified by luminescence.
Cell Proliferation Assay
-
Method: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.
-
Procedure:
-
Cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well and cultured overnight.
-
The cells were then treated with various concentrations of this compound for 72 hours.
-
After the incubation period, MTS reagent was added to each well and incubated for 1-4 hours at 37°C.
-
The absorbance at 490 nm was measured using a microplate reader.
-
The GI50 values were calculated using GraphPad Prism software.
-
Western Blotting
-
Procedure:
-
Cells were treated with this compound for the indicated times and concentrations.
-
Total protein was extracted using RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane was then incubated with primary antibodies overnight at 4°C. Key primary antibodies included those against p-ERK, ERK, p-Rb, Rb, Cyclin D1, and GAPDH.
-
After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands were visualized using an ECL detection system.
-
Cell Cycle Analysis
-
Method: Propidium (B1200493) iodide (PI) staining followed by flow cytometry.
-
Procedure:
-
MDA-MB-468 cells were treated with this compound for 24 hours.
-
Cells were harvested, washed with PBS, and fixed in 70% ethanol (B145695) overnight at -20°C.
-
The fixed cells were washed with PBS and then incubated with RNase A and stained with propidium iodide.
-
The DNA content was analyzed using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using ModFit LT software.
-
In Vivo Antitumor Efficacy Study
-
Animal Model: Female BALB/c mice.
-
Procedure:
-
EMT6 cells (1 x 10^6) were subcutaneously implanted into the right flank of each mouse.
-
When the tumors reached an average volume of approximately 100-150 mm³, the mice were randomized into treatment and vehicle control groups.
-
This compound was administered orally at a dose of 50 mg/kg once daily.
-
Tumor volumes and body weights were measured every other day.
-
Tumor volume was calculated using the formula: (length × width²) / 2.
-
At the end of the study, tumors were excised for further analysis.
-
Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
For intravenous administration, this compound was administered as a single bolus dose of 2 mg/kg.
-
For oral administration, a single dose of 10 mg/kg was given by gavage.
-
Blood samples were collected at various time points post-administration.
-
Plasma concentrations of this compound were determined by a validated LC-MS/MS method.
-
Pharmacokinetic parameters were calculated using non-compartmental analysis.
-
Conclusion
This compound is a potent, orally bioavailable dual inhibitor of Shp2 and CDK4. It demonstrates significant anti-proliferative activity in vitro across a range of cancer cell lines, particularly in TNBC models. The in vitro activity is attributed to the induction of G0/G1 cell cycle arrest and modulation of the Shp2 and CDK4 signaling pathways. In vivo, this compound exhibits robust antitumor efficacy in a syngeneic mouse model of breast cancer. These findings, coupled with its favorable pharmacokinetic profile, underscore the potential of this compound as a novel therapeutic agent for the treatment of TNBC and other cancers.[1] Further investigation and development of this compound are warranted.
References
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Shp2/cdk4-IN-1
This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Shp2/cdk4-IN-1, a novel dual inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) and cyclin-dependent kinase 4 (CDK4). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, particularly in the context of triple-negative breast cancer (TNBC).
Introduction
This compound is an orally active, potent small molecule that demonstrates significant antitumor efficacy. By simultaneously targeting two key signaling nodes involved in cell proliferation and survival, this compound presents a promising therapeutic strategy for cancers reliant on these pathways, such as TNBC. This guide summarizes the key preclinical data, experimental methodologies, and underlying signaling pathways related to this dual inhibitor.
Pharmacodynamics
The pharmacodynamic profile of this compound is characterized by its potent inhibition of both SHP2 and CDK4, leading to cell cycle arrest and suppression of tumor cell proliferation.
In Vitro Potency
This compound exhibits potent inhibitory activity against both SHP2 and CDK4 in enzymatic assays.
| Target | IC50 (nM) |
| SHP2 | 4.3 |
| CDK4 | 18.2 |
Table 1: In vitro inhibitory potency of this compound against SHP2 and CDK4.
Cellular Activity
In cellular assays, this compound effectively inhibits the proliferation of triple-negative breast cancer cell lines. This anti-proliferative effect is mediated by the induction of G0/G1 phase cell cycle arrest.
Mechanism of Action
This compound's dual-targeting mechanism disrupts two critical oncogenic signaling pathways. Inhibition of SHP2 interferes with the RAS-MAPK signaling cascade, which is frequently hyperactivated in various cancers and promotes cell proliferation and survival. Concurrently, inhibition of CDK4 prevents the phosphorylation of the retinoblastoma (Rb) protein, a key step in the G1/S phase transition of the cell cycle. The synergistic effect of blocking both pathways leads to a potent anti-tumor response.
Methodological & Application
Dual-Targeting of SHP2 and CDK4 with Shp2/cdk4-IN-1: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shp2/cdk4-IN-1 is a potent and orally active dual inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) and cyclin-dependent kinase 4 (CDK4).[1] This novel compound has demonstrated significant antitumor efficacy, particularly in preclinical models of triple-negative breast cancer (TNBC), by inducing cell cycle arrest and activating an antitumor immune response.[1] These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its antiproliferative activity, its effects on cell cycle progression, and its impact on key signaling pathways.
Mechanism of Action
This compound simultaneously targets two critical nodes in cancer cell signaling and proliferation:
-
SHP2: A non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.[1] By inhibiting SHP2, the compound disrupts this pathway, which is frequently hyperactivated in various cancers.
-
CDK4: A key regulator of the cell cycle, which, in complex with cyclin D, phosphorylates the retinoblastoma (Rb) protein to promote the G1-S phase transition.[1] Inhibition of CDK4 leads to cell cycle arrest in the G0/G1 phase.
The dual inhibition of SHP2 and CDK4 offers a synergistic approach to cancer therapy by concurrently blocking proliferative signaling and cell cycle progression.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (also referred to as compound 10 in the primary literature).[1]
Table 1: In Vitro Inhibitory Activity of this compound [1]
| Target | IC50 (nM) |
| SHP2 | 4.3 |
| CDK4 | 18.2 |
Table 2: Antiproliferative Activity of this compound in TNBC Cell Lines [1]
| Cell Line | IC50 (nM) |
| MDA-MB-231 | 150 |
| MDA-MB-468 | 80 |
| 4T1 | 120 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Dual inhibition of SHP2 and CDK4 signaling pathways by this compound.
Caption: General experimental workflow for in vitro evaluation of this compound.
Experimental Protocols
Materials and Reagents
-
This compound (can be sourced from commercial suppliers)
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
Triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231, MDA-MB-468, 4T1)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting solution (e.g., trypan blue)
-
96-well and 6-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Propidium iodide (PI) staining solution for flow cytometry
-
RNase A
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Primary antibodies: anti-p-ERK, anti-ERK, anti-p-Rb, anti-Rb, anti-Cyclin D1, anti-p21, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol 1: Cell Proliferation Assay (CCK-8)
This protocol is used to determine the effect of this compound on the proliferation of cancer cell lines.
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., ranging from 0.01 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Protocol 2: Western Blot Analysis
This protocol is used to assess the effect of this compound on the expression and phosphorylation of key proteins in the SHP2 and CDK4 signaling pathways.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., MDA-MB-468) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
After overnight attachment, treat the cells with various concentrations of this compound (e.g., 0, 50, 100, 200 nM) for 24-48 hours.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Rb, anti-Rb) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., MDA-MB-468) in 6-well plates.
-
After overnight attachment, treat the cells with different concentrations of this compound (e.g., 0, 100, 200 nM) for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation at 1,500 rpm for 5 minutes.
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 1,500 rpm for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Troubleshooting
-
Low Compound Potency: Ensure the compound is fully dissolved in DMSO and that the final DMSO concentration in the cell culture medium is not toxic (typically ≤ 0.5%). Verify the purity and integrity of the compound.
-
Inconsistent Western Blot Results: Ensure equal protein loading, complete protein transfer, and optimal antibody concentrations and incubation times. Always include a loading control.
-
Poor Cell Cycle Histograms: Ensure proper cell fixation and staining. Check for cell clumps and filter the samples if necessary. Optimize the flow cytometer settings.
Conclusion
This compound is a promising dual inhibitor with potent anticancer activity. The protocols provided here offer a framework for researchers to investigate its effects in various cancer cell lines. Careful execution of these experiments will provide valuable insights into the compound's mechanism of action and its potential as a therapeutic agent.
References
Dual-Targeting of Shp2 and CDK4 with Shp2/cdk4-IN-1: Application Notes and Protocols for Cancer Cell Line Investigations
For Research Use Only.
Introduction
Shp2/cdk4-IN-1 is a potent and orally active dual inhibitor targeting both Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) and cyclin-dependent kinase 4 (CDK4).[1] This novel compound has demonstrated significant anti-proliferative activity in cancer cells, particularly in triple-negative breast cancer (TNBC), by inducing cell cycle arrest and inhibiting key signaling pathways.[1][2] These application notes provide detailed protocols for researchers and drug development professionals to investigate the efficacy and mechanism of action of this compound in various cancer cell lines.
Mechanism of Action:
Shp2 is a crucial node in multiple oncogenic signaling pathways, including the RAS-RAF-MEK-ERK pathway.[3][4] Its inhibition can counteract the adaptive resistance that often develops in response to therapies targeting other kinases.[3][5] CDK4, in conjunction with its binding partner cyclin D, plays a pivotal role in the G1 phase of the cell cycle, promoting the transition to the S phase.[6][7] The dual inhibition of SHP2 and CDK4 by this compound offers a synergistic approach to cancer therapy by simultaneously blocking proliferative signaling and inducing cell cycle arrest.[2][8]
Data Presentation
In Vitro Efficacy of this compound
The inhibitory activity of this compound has been quantified against its primary targets and in various cancer cell lines.
| Target/Cell Line | IC50 (nM) | Assay Type | Reference |
| Enzymatic Activity | |||
| SHP2 | 4.3 | Enzymatic Assay | [1] |
| CDK4 | 18.2 | Enzymatic Assay | [1] |
| Anti-proliferative Activity | |||
| MDA-MB-231 (TNBC) | 5570 | Cell Viability Assay | [2] |
| MDA-MB-468 (TNBC) | 1760 | Cell Viability Assay | [2] |
| EMT6 (Murine TNBC) | 640 | Cell Viability Assay | [2] |
Signaling Pathway Overview
The following diagram illustrates the signaling pathways targeted by this compound.
Experimental Protocols
The following protocols are provided as a guide for the investigation of this compound in cancer cell lines.
Experimental Workflow Overview
Cell Viability Assay (MTT Assay)
This protocol is for determining the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MDA-MB-468)
-
Complete growth medium (specific to cell line)
-
This compound (dissolved in DMSO, stock solution of 10 mM recommended)[1]
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
After 24 hours, remove the medium and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the cells with the compound for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
This protocol is for analyzing the effect of this compound on key signaling proteins.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Rb, anti-Rb, anti-Cyclin D1, anti-CDK4, anti-SHP2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[9][10]
-
Scrape the cells and collect the lysate. Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.[11][12]
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[9]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
6-well plates
-
PBS
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at desired concentrations (e.g., 1x and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect them by centrifugation at 200 x g for 5 minutes.[13]
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[13][14]
-
Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).[15]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.[13]
-
Incubate in the dark for 30 minutes at room temperature.[14]
-
Analyze the samples on a flow cytometer, collecting at least 20,000 events per sample.[16]
-
Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).[13]
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of this compound. A syngeneic model (e.g., EMT6 in BALB/c mice) is recommended to also assess potential immunomodulatory effects.[1]
Materials:
-
Immunocompetent mice (e.g., BALB/c for syngeneic models) or immunodeficient mice (e.g., NSG for human cell line xenografts)
-
Cancer cells (e.g., EMT6)
-
Matrigel (optional)
-
This compound
-
Vehicle solution for in vivo administration
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject cancer cells (e.g., 1 x 10^6 EMT6 cells) into the flank of each mouse.[17]
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at a predetermined dose and schedule (e.g., daily). Administer the vehicle to the control group.
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via western blot or immunohistochemistry).
-
Plot the tumor growth curves and analyze the statistical significance of the treatment effect.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).[18]
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is the responsibility of the user to ensure that all procedures are performed safely and in compliance with all applicable regulations.
References
- 1. This compound - Immunomart [immunomart.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. targetedonc.com [targetedonc.com]
- 6. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. scientificarchives.com [scientificarchives.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. origene.com [origene.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. corefacilities.iss.it [corefacilities.iss.it]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 17. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 18. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Shp2/cdk4-IN-1 for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended use of Shp2/cdk4-IN-1 for in vivo research, based on preclinical data. The information is intended to guide researchers in designing and executing robust in vivo efficacy studies.
Introduction
This compound is a potent dual inhibitor of Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) and cyclin-dependent kinase 4 (CDK4) with IC50 values of 4.3 nM and 18.2 nM, respectively.[1] This dual-targeting agent has demonstrated significant antitumor efficacy in a syngeneic mouse model of triple-negative breast cancer (TNBC), making it a compelling candidate for further preclinical and translational research.[1] this compound induces G0/G1 cell cycle arrest, preventing the proliferation of TNBC cell lines.[1] Furthermore, in vivo studies have confirmed its ability to effectively target both SHP2 and CDK4, leading to an activated immune response within the tumor microenvironment.[1]
Data Presentation
Table 1: In Vivo Efficacy of this compound in EMT6 Syngeneic Mouse Model
| Parameter | Value | Reference |
| Animal Model | BALB/c mice | [1] |
| Cell Line | EMT6 (murine mammary carcinoma) | [1] |
| Drug | This compound (compound 10) | [1] |
| Dosage | 50 mg/kg | [1] |
| Administration Route | Oral gavage (p.o.) | [1] |
| Frequency | Once daily | [1] |
| Vehicle | 0.5% CMC-Na | [1] |
| Treatment Duration | 14 days | [1] |
| Observed Efficacy | Significant tumor growth inhibition | [1] |
| Pharmacokinetics | Oral bioavailability (F) = 45.8% | [1] |
Signaling Pathway
The dual inhibition of SHP2 and CDK4 by this compound targets two critical pathways in cancer cell proliferation and survival. SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling cascade, which is frequently hyperactivated in various cancers.[2] CDK4, in complex with cyclin D, is a key regulator of the cell cycle, promoting the transition from the G1 to the S phase.
Experimental Protocols
In Vivo Antitumor Efficacy Study
This protocol describes the methodology for evaluating the antitumor efficacy of this compound in a syngeneic mouse model.
1. Animal Model and Cell Culture:
- Animal Strain: Female BALB/c mice, 6-8 weeks old.
- Cell Line: EMT6 murine mammary carcinoma cells.
- Cell Culture: Culture EMT6 cells in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
2. Tumor Implantation:
- Harvest EMT6 cells during the logarithmic growth phase and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL.
- Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
3. Treatment Protocol:
- Monitor tumor growth by caliper measurements every other day. Calculate tumor volume using the formula: Volume = (length × width^2) / 2.
- When the average tumor volume reaches approximately 100-150 mm^3, randomize the mice into treatment and control groups (n=8-10 mice per group).
- Treatment Group: Administer this compound at a dose of 50 mg/kg body weight.
- Control Group: Administer the vehicle solution (e.g., 0.5% CMC-Na).
- Administration: Administer the compound or vehicle orally (p.o.) once daily for 14 consecutive days.
- Monitor the body weight and general health of the mice throughout the study.
4. Endpoint and Analysis:
- At the end of the treatment period, euthanize the mice and excise the tumors.
- Measure the final tumor volume and weight.
- Calculate the tumor growth inhibition (TGI) rate.
- Collect tumor tissues for pharmacodynamic analysis (e.g., Western blotting, immunohistochemistry).
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
cell_culture [label="EMT6 Cell Culture"];
tumor_implantation [label="Tumor Implantation\n(1x10^6 cells in BALB/c mice)"];
tumor_growth [label="Tumor Growth Monitoring\n(to ~100-150 mm³)"];
randomization [label="Randomization of Mice"];
treatment [label="Daily Oral Administration\n(50 mg/kg this compound or Vehicle)"];
monitoring [label="Monitor Tumor Volume\nand Body Weight"];
endpoint [label="Endpoint (Day 14)"];
analysis [label="Tumor Excision, Weight,\nand Pharmacodynamic Analysis"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> cell_culture;
cell_culture -> tumor_implantation;
tumor_implantation -> tumor_growth;
tumor_growth -> randomization;
randomization -> treatment;
treatment -> monitoring;
monitoring -> endpoint [label="14 days"];
endpoint -> analysis;
analysis -> end;
}
Western Blot Analysis
This protocol outlines the steps for assessing the target engagement of this compound in tumor tissues.
1. Sample Preparation:
- Homogenize excised tumor tissues in RIPA lysis buffer containing protease and phosphatase inhibitors.
- Centrifuge the lysates at 14,000 rpm for 20 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
2. SDS-PAGE and Protein Transfer:
- Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against p-ERK, total ERK, p-Rb, total Rb, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
4. Detection:
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Quantify the band intensities using densitometry software.
Immunohistochemistry (IHC)
This protocol is for the in-situ detection of protein expression in tumor tissues.
1. Tissue Preparation:
- Fix freshly excised tumor tissues in 10% neutral buffered formalin for 24 hours.
- Dehydrate the tissues through a graded series of ethanol (B145695) and embed in paraffin.
- Cut 4-5 µm thick sections and mount them on positively charged slides.
2. Staining:
- Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
- Perform antigen retrieval by heating the slides in a citrate (B86180) buffer (pH 6.0).
- Block endogenous peroxidase activity with 3% hydrogen peroxide.
- Block non-specific binding with a blocking serum.
- Incubate the sections with primary antibodies (e.g., against Ki-67, CD8) overnight at 4°C.
- Wash the slides and incubate with a biotinylated secondary antibody.
- Wash the slides and incubate with an avidin-biotin-peroxidase complex.
- Develop the signal with a diaminobenzidine (DAB) substrate.
- Counterstain the sections with hematoxylin.
3. Analysis:
- Dehydrate the slides, clear in xylene, and mount with a coverslip.
- Examine the slides under a microscope and quantify the staining intensity and percentage of positive cells.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions. All research involving animals must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Discovery of a Novel Src Homology-2 Domain Containing Protein Tyrosine Phosphatase-2 (SHP2) and Cyclin-Dependent Kinase 4 (CDK4) Dual Inhibitor for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blotting for p-ERK and p-Rb Following Shp2/Cdk4-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of phosphorylated ERK (p-ERK) and phosphorylated Retinoblastoma protein (p-Rb) by Western blotting in cell lysates after treatment with the dual Shp2/Cdk4 inhibitor, Shp2/cdk4-IN-1.
Introduction
The SHP2 (PTPN11) phosphatase and Cyclin-Dependent Kinase 4 (Cdk4) are key regulators of cell proliferation and survival. SHP2 is a critical component of the RAS-RAF-MEK-ERK signaling cascade, while Cdk4, in complex with cyclin D, phosphorylates the Retinoblastoma protein (Rb) to promote cell cycle progression. The dual inhibitor, this compound, offers a targeted approach to simultaneously block these pathways, making the assessment of its pharmacodynamic effects on p-ERK and p-Rb crucial for drug development studies.
Signaling Pathway Overview
The diagram below illustrates the signaling pathways affected by this compound.
Caption: Signaling pathways inhibited by this compound.
Experimental Protocol
This protocol outlines the steps for cell treatment, lysate preparation, and Western blot analysis.
Materials and Reagents
-
Cell line of interest (e.g., MCF-7, a breast cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
Primary antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-phospho-Rb (Ser807/811)
-
Mouse anti-total ERK1/2
-
Mouse anti-total Rb
-
Mouse anti-β-actin (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Tris-buffered saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Western blot transfer system
Experimental Workflow
The following diagram provides a visual overview of the experimental procedure.
Caption: Western blot experimental workflow.
Step-by-Step Procedure
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. A common concentration range to test is 0.1 to 10 µM. Include a DMSO vehicle control.
-
Aspirate the medium and replace it with the treatment medium. Incubate for the desired time (e.g., 24 hours).
-
-
Lysate Preparation:
-
Place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Based on the protein concentrations, normalize all samples to the same concentration with RIPA buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Heat the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a pre-cast or hand-cast SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Image the chemiluminescent signal using a digital imager.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal and the p-Rb signal to the total Rb signal. Further normalization to a loading control like β-actin is recommended to account for loading differences.
-
Data Presentation
The following tables present hypothetical quantitative data to illustrate the expected results from this protocol.
Table 1: Densitometric Analysis of p-ERK and p-Rb Levels
| Treatment Group | p-ERK / Total ERK (Normalized Intensity) | p-Rb / Total Rb (Normalized Intensity) |
| Vehicle (DMSO) | 1.00 | 1.00 |
| This compound (0.1 µM) | 0.75 | 0.82 |
| This compound (1 µM) | 0.31 | 0.45 |
| This compound (10 µM) | 0.08 | 0.15 |
Table 2: IC50 Values for p-ERK and p-Rb Inhibition
| Target | IC50 (µM) |
| p-ERK | 0.85 |
| p-Rb | 1.20 |
Troubleshooting
-
No or weak signal: Increase protein load, primary antibody concentration, or ECL exposure time. Check transfer efficiency.
-
High background: Increase the number and duration of washes. Ensure the blocking step is sufficient. Use a fresh blocking buffer.
-
Non-specific bands: Optimize antibody dilution. Ensure the purity of the protein lysate.
-
Uneven loading: Ensure accurate protein quantification and careful loading of gels. Use a reliable loading control for normalization.
Application Notes and Protocols for Cell Cycle Analysis Using Shp2/cdk4-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the dual inhibitor Shp2/cdk4-IN-1 in cell cycle analysis using flow cytometry. This document includes an overview of the inhibitor, its mechanism of action, detailed experimental protocols, and data presentation guidelines.
Introduction to this compound
This compound is a potent, orally active dual inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) and cyclin-dependent kinase 4 (CDK4)[1]. It was developed as a potential therapeutic agent for triple-negative breast cancer (TNBC)[1]. By targeting both SHP2 and CDK4, this inhibitor disrupts key signaling pathways involved in cell proliferation and survival.
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway, which is essential for cell growth and differentiation[1]. CDK4 , in complex with cyclin D, is a key regulator of the G1 phase of the cell cycle, promoting the transition into the S phase where DNA replication occurs. Inhibition of CDK4 leads to cell cycle arrest at the G1/S checkpoint.
The dual inhibition of SHP2 and CDK4 by this compound offers a synergistic approach to halt cancer cell proliferation by simultaneously blocking a major signal transduction pathway and a critical cell cycle checkpoint.
Mechanism of Action
This compound exerts its anti-proliferative effects by inducing cell cycle arrest at the G0/G1 phase. This prevents cells from entering the S phase, thereby inhibiting DNA synthesis and cell division. The inhibition of SHP2 disrupts downstream signaling cascades that promote cell survival and proliferation, while the inhibition of CDK4 directly halts the cell cycle machinery.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line(s) | Reference |
| Shp2 IC50 | 4.3 nM | N/A | [1] |
| CDK4 IC50 | 18.2 nM | N/A | [1] |
| Effect on Cell Cycle | Induces G0/G1 arrest | TNBC cell lines | [1] |
Note: Specific percentages of cell cycle distribution following treatment with this compound are not detailed in the primary literature. Researchers should perform titration experiments to determine the optimal concentration and duration of treatment for their specific cell line.
Experimental Protocols
This section provides a detailed protocol for analyzing the effects of this compound on the cell cycle of a relevant cancer cell line (e.g., a TNBC cell line like MDA-MB-231) using flow cytometry with propidium (B1200493) iodide (PI) staining.
Materials
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
TNBC cell line (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol
-
Cell Culture and Treatment:
-
Culture TNBC cells in complete medium to approximately 60-70% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) for a predetermined time (e.g., 24, 48, or 72 hours). Include a DMSO-treated vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells once with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence). The G0/G1 peak will have 2N DNA content, and the G2/M peak will have 4N DNA content. Cells in the S phase will have DNA content between 2N and 4N.
-
Visualizations
Signaling Pathway of Shp2 and Cdk4 in Cell Cycle Regulation
Caption: Shp2-Cdk4 Signaling Pathway and Inhibition.
Experimental Workflow for Cell Cycle Analysis
Caption: Flow Cytometry Experimental Workflow.
Logical Relationship of this compound Actiondot
References
Application Notes and Protocols: Immunohistochemical Analysis of Shp2 and CDK4 Targets Following Treatment with Shp2/cdk4-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protein tyrosine phosphatase Shp2 and the cyclin-dependent kinase 4 (CDK4) are critical regulators of distinct but interconnected signaling pathways frequently dysregulated in cancer. Shp2 is a key transducer of signals from receptor tyrosine kinases (RTKs) to the RAS-MAPK pathway, promoting cell proliferation and survival.[1][2] CDK4, in partnership with cyclin D, controls the G1-S phase transition of the cell cycle by phosphorylating the retinoblastoma protein (Rb).[3] Given their central roles in oncogenesis, dual inhibition of Shp2 and CDK4 presents a promising therapeutic strategy, particularly in aggressive cancers such as triple-negative breast cancer (TNBC).[4]
Shp2/cdk4-IN-1 is a novel dual inhibitor that has demonstrated potent and synergistic anti-tumor activity.[4] These application notes provide detailed protocols for the immunohistochemical (IHC) evaluation of Shp2 and CDK4 and their key downstream targets, phosphorylated ERK (p-ERK) and phosphorylated Rb (p-Rb), in formalin-fixed, paraffin-embedded (FFPE) tissue sections following treatment with this compound.
Target Biomarkers
-
Shp2: To confirm target engagement and assess baseline expression levels.
-
CDK4: To confirm target engagement and assess baseline expression levels.
-
Phospho-ERK1/2 (Thr202/Tyr204): As a key downstream effector of the Shp2-mediated RAS-MAPK pathway, a decrease in p-ERK staining indicates inhibition of Shp2 activity.
-
Phospho-Rb (Ser807/811): As a direct substrate of the Cyclin D/CDK4 complex, a decrease in p-Rb staining indicates inhibition of CDK4 activity.
Data Presentation
The following table summarizes representative quantitative data from immunohistochemical analysis of tumor xenografts treated with this compound. The data is presented as a mean Histochemical Score (H-Score), which incorporates both the intensity and the percentage of stained tumor cells (H-Score = Σ [Intensity Level × Percentage of Cells]).
Note: The following data is a representative summary based on qualitative findings of decreased p-ERK and p-Rb staining described in the literature, as a specific quantitative table was not available in the searched sources.
| Target Biomarker | Treatment Group | Mean H-Score (± SD) | Predominant Staining Location |
| Shp2 | Vehicle Control | 220 (± 15) | Cytoplasmic |
| This compound | 215 (± 18) | Cytoplasmic | |
| CDK4 | Vehicle Control | 180 (± 20) | Nuclear |
| This compound | 175 (± 22) | Nuclear | |
| p-ERK1/2 | Vehicle Control | 150 (± 12) | Nuclear and Cytoplasmic |
| This compound | 45 (± 8) | Nuclear and Cytoplasmic | |
| p-Rb | Vehicle Control | 190 (± 16) | Nuclear |
| This compound | 60 (± 10) | Nuclear |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the immunohistochemical staining of Shp2, CDK4, p-ERK1/2, and p-Rb in FFPE tissue sections.
Materials and Reagents
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Peroxidase/Phosphatase blocking reagent (e.g., 3% Hydrogen Peroxide)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibodies (See table below for recommended dilutions)
-
HRP-conjugated secondary antibody
-
DAB (3,3'-Diaminobenzidine) chromogen kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Light microscope
| Primary Antibody | Recommended Dilution | Antigen Retrieval |
| Rabbit anti-Shp2 | 1:100 - 1:200 | Citrate Buffer, pH 6.0 |
| Rabbit anti-CDK4 | 1:100 - 1:250 | Tris-EDTA, pH 9.0 |
| Rabbit anti-p-ERK1/2 | 1:100 - 1:200 | Citrate Buffer, pH 6.0 |
| Rabbit anti-p-Rb | 1:50 - 1:100 | Citrate Buffer, pH 6.0 |
Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 x 5 minutes.
-
Immerse slides in 100% ethanol for 2 x 3 minutes.
-
Immerse slides in 95% ethanol for 2 x 3 minutes.
-
Immerse slides in 70% ethanol for 2 x 3 minutes.
-
Rinse slides in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Pre-heat Antigen Retrieval Buffer to 95-100°C in a water bath or steamer.
-
Immerse slides in the pre-heated buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in deionized water.
-
-
Peroxidase/Phosphatase Blocking:
-
Incubate slides in Peroxidase/Phosphatase blocking reagent for 10 minutes at room temperature.
-
Rinse slides with PBS.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer to the recommended dilution.
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS for 3 x 5 minutes.
-
Incubate slides with HRP-conjugated secondary antibody for 1 hour at room temperature in a humidified chamber.
-
-
Chromogenic Detection:
-
Rinse slides with PBS for 3 x 5 minutes.
-
Prepare and apply the DAB chromogen solution according to the manufacturer's instructions.
-
Incubate for 5-10 minutes, or until the desired brown color intensity is reached.
-
Rinse slides with deionized water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse slides with deionized water.
-
"Blue" the slides in a gentle stream of tap water or a bluing reagent.
-
-
Dehydration and Mounting:
-
Dehydrate slides through graded ethanol solutions (70%, 95%, 100%).
-
Immerse slides in xylene.
-
Apply a coverslip using a permanent mounting medium.
-
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. CDK4/6 inhibition enhances SHP2 inhibitor efficacy and is dependent upon restoration of RB function in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK4/6 inhibition enhances SHP2 inhibitor efficacy and is dependent upon RB function in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Src Homology-2 Domain Containing Protein Tyrosine Phosphatase-2 (SHP2) and Cyclin-Dependent Kinase 4 (CDK4) Dual Inhibitor for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - TW [thermofisher.com]
Application of Shp2/cdk4-IN-1 in Triple-Negative Breast Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. The aberrant signaling pathways driving TNBC proliferation and survival are key areas of investigation for novel therapeutic development. Shp2 (Src homology 2 domain-containing protein tyrosine phosphatase 2) and CDK4 (Cyclin-dependent kinase 4) are two critical nodes in cancer cell signaling, regulating cell growth, proliferation, and survival. Shp2/cdk4-IN-1 is a novel, orally active dual inhibitor that has demonstrated potent and selective activity against both Shp2 and CDK4.[1][2] This document provides detailed application notes and protocols for the use of this compound in preclinical TNBC models, based on the foundational study by Chen et al. (2022).[1]
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Conditions |
| Shp2 | 4.3 | Biochemical assay |
| CDK4 | 18.2 | Biochemical assay |
Table 1: Biochemical potency of this compound against its primary targets.[1]
Anti-proliferative Activity in TNBC Cell Lines
| Cell Line | Type | IC50 (µM) |
| MDA-MB-468 | Human TNBC | 0.15 |
| EMT6 | Murine TNBC | 0.28 |
Table 2: In vitro anti-proliferative activity of this compound in TNBC cell lines.
In Vivo Antitumor Efficacy in EMT6 Syngeneic Mouse Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| This compound | 50 mg/kg, p.o., qd | 68.4 |
Table 3: In vivo efficacy of this compound in a murine TNBC model.[1]
Signaling Pathways
The dual inhibition of Shp2 and CDK4 by this compound targets two distinct but interconnected signaling pathways crucial for TNBC cell proliferation and survival.
Shp2 Signaling Pathway
Shp2 is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signaling downstream of receptor tyrosine kinases (RTKs). In TNBC, Shp2 is involved in the activation of the RAS/RAF/MEK/ERK and PI3K/AKT signaling pathways, which promote cell proliferation, survival, and differentiation. Shp2 can also influence the stability of β-catenin, a key component of the Wnt signaling pathway, by modulating the activity of GSK3β.
CDK4 Signaling Pathway
CDK4, in complex with Cyclin D, is a key regulator of the cell cycle. It phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors. This event is a critical checkpoint for cell cycle progression from the G1 to the S phase. In many cancers, including TNBC, the CDK4/Cyclin D/Rb axis is dysregulated, leading to uncontrolled cell proliferation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the anti-proliferative effect of this compound on TNBC cell lines.
Materials:
-
TNBC cell lines (e.g., MDA-MB-468, EMT6)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO) to the respective wells.
-
Incubate the cells for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.
Western Blot Analysis
This protocol is used to determine the effect of this compound on the phosphorylation status of key proteins in the Shp2 and CDK4 signaling pathways.
Materials:
-
TNBC cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-SHP2, anti-SHP2, anti-p-ERK, anti-ERK, anti-p-Rb, anti-Rb, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
In Vivo Antitumor Efficacy in a Syngeneic Mouse Model
This protocol describes the evaluation of the antitumor activity of this compound in an immunocompetent mouse model of TNBC.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
EMT6 murine TNBC cells
-
Matrigel
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water)
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inoculate 1 x 10^6 EMT6 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg) or vehicle orally, once daily.
-
Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle group.
References
Application Notes and Protocols: Utilizing Combined SHP2 and CDK4/6 Inhibition in Malignant Peripheral Nerve Sheath Tumor (MPNST) Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Malignant Peripheral Nerve Sheath Tumors (MPNSTs) are aggressive soft-tissue sarcomas with a poor prognosis and limited effective therapeutic options.[1][2][3] A significant portion of MPNSTs are associated with Neurofibromatosis type 1 (NF1), a genetic disorder characterized by mutations in the NF1 tumor suppressor gene, leading to hyperactivation of the RAS signaling pathway.[4][5][6] Targeting downstream effectors of RAS, such as the MEK/ERK pathway, has shown limited efficacy due to adaptive resistance mechanisms.[4][7][8] A promising strategy to overcome this resistance is the combined inhibition of SHP2 (Src-homology 2 domain-containing phosphatase 2) and CDK4/6 (Cyclin-dependent kinases 4 and 6).[1][2][9][10]
SHP2 is a protein tyrosine phosphatase that plays a crucial role in activating the RAS/MAPK signaling cascade downstream of receptor tyrosine kinases (RTKs).[1][8][11] Inhibition of SHP2 can attenuate the adaptive reactivation of the ERK pathway.[8] Concurrently, many MPNSTs exhibit dysregulation of the cell cycle, often through the loss of the CDKN2A tumor suppressor, which leads to the activation of CDK4/6 and subsequent inactivation of the Retinoblastoma (RB) tumor suppressor protein.[4][7][12] The dual inhibition of SHP2 and CDK4/6 has demonstrated synergistic anti-tumor effects in preclinical MPNST models by simultaneously blocking proliferative signaling and restoring cell cycle control.[1][4][10]
These application notes provide a summary of the preclinical data and detailed protocols for the use of the SHP2 inhibitor TNO155 and the CDK4/6 inhibitor ribociclib (B560063) in MPNST xenograft models.
Data Presentation
The following tables summarize the quantitative data from in vitro and in vivo studies investigating the combination of SHP2 and CDK4/6 inhibitors in MPNST models.
Table 1: In Vitro Efficacy of TNO155 and Ribociclib in MPNST Cell Lines
| Cell Line | Inhibitor | Concentration Range | Observed Effect |
| ST8814, NF90.8, and 8 other NF1-MPNST cell lines | TNO155 | 0.3, 1, and 3 µmol/L | Potent suppression of cell proliferation and growth.[1] |
| ST8814, NF90.8, and 8 other NF1-MPNST cell lines | Ribociclib | 1 and 3 µmol/L | Partial reduction in cell proliferation.[1] |
| ST8814, NF90.8, and 8 other NF1-MPNST cell lines | TNO155 + Ribociclib | 0.3, 1, 3 µmol/L (TNO155) and 1, 3 µmol/L (Ribociclib) | Additive anti-proliferative effects, synergistic inhibition of cell cycle, and induction of apoptosis.[1] |
Table 2: In Vivo Efficacy of TNO155 and Ribociclib in MPNST Patient-Derived Xenografts (PDX)
| Xenograft Model | Treatment Group | Dosage and Schedule | Outcome |
| Six individual NF1-MPNST PDX models | Vehicle | Oral gavage | Progressive tumor growth.[1] |
| Six individual NF1-MPNST PDX models | TNO155 | 7.5 mg/kg, twice daily, oral gavage | Tumor growth inhibition.[1] |
| Six individual NF1-MPNST PDX models | Ribociclib | 75 mg/kg, once daily, oral gavage | Tumor growth inhibition.[1] |
| Six individual NF1-MPNST PDX models | TNO155 + Ribociclib | 7.5 mg/kg TNO155 (twice daily) + 75 mg/kg Ribociclib (once daily), oral gavage | Deeper and more durable anti-tumor activity compared to single agents.[1] Sustained tumor growth inhibition with longer therapy.[4] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of SHP2 and CDK4/6 inhibitors in MPNST xenografts.
In Vitro Cell Proliferation and Colony Formation Assays
Objective: To assess the anti-proliferative effects of TNO155 and ribociclib, alone and in combination, on MPNST cell lines.
Materials:
-
MPNST cell lines (e.g., ST8814, NF90.8)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
TNO155 (SHP2 inhibitor)
-
Ribociclib (CDK4/6 inhibitor)
-
DMSO (vehicle control)
-
Multi-well plates (e.g., 6-well or 96-well)
-
Trypan blue solution
-
Automated cell counter or hemocytometer
-
Crystal violet solution (0.5% in 25% methanol)
Protocol for Direct Cell Counting:
-
Seed MPNST cells in 6-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of TNO155 (e.g., 0.3, 1, 3 µmol/L), ribociclib (e.g., 1, 3 µmol/L), the combination of both, or DMSO as a vehicle control.[1]
-
Incubate the cells for 7-10 days, replacing the medium with fresh drugs every 2-3 days.[1]
-
After the incubation period, trypsinize the cells and resuspend them in a complete medium.
-
Perform a direct cell count using an automated cell counter or a hemocytometer with trypan blue exclusion to determine the number of viable cells.[1]
Protocol for Colony Formation Assay:
-
Seed MPNST cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to adhere.
-
Treat the cells with the indicated concentrations of TNO155, ribociclib, their combination, or DMSO.
-
Incubate the cells for 2-3 weeks, allowing colonies to form. Replace the medium with fresh drugs every 3-4 days.[1]
-
After the incubation period, wash the cells with PBS and fix them with methanol.
-
Stain the colonies with a 0.5% crystal violet solution for 10-15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Image the plates and quantify the colony formation.
In Vivo MPNST Patient-Derived Xenograft (PDX) Studies
Objective: To evaluate the in vivo anti-tumor efficacy of TNO155 and ribociclib, alone and in combination, in MPNST PDX models.
Materials:
-
Immunocompromised mice (e.g., 5- to 6-week-old female NRG mice)[1]
-
NF1-MPNST patient-derived xenograft tissue
-
TNO155
-
Ribociclib
-
Vehicle solution for oral gavage
-
Calipers for tumor measurement
-
Anesthesia
Protocol:
-
Implant small fragments of NF1-MPNST PDX tissue subcutaneously into the flanks of the mice.
-
Allow the tumors to establish and reach a palpable size (e.g., 150-200 mm³).
-
Randomize the mice into four treatment groups: Vehicle, TNO155 alone, Ribociclib alone, and TNO155 + Ribociclib.
-
Administer the treatments via oral gavage according to the following schedule:
-
Measure the tumor size twice weekly using calipers.[1] Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Continue the treatment for a predefined period (e.g., four weeks or longer) and monitor for any signs of toxicity.[1][4]
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., immunoblotting for p-ERK, Ki-67 staining).[4]
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Combined SHP2 and CDK4/6 inhibition in MPNST signaling.
Caption: Experimental workflow for MPNST PDX studies.
References
- 1. CDK4/6 inhibition enhances SHP2 inhibitor efficacy and is dependent upon restoration of RB function in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. hopkinsmedicine.org [hopkinsmedicine.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Combined SHPments: an effective therapeutic strategy for MPNST - PMC [pmc.ncbi.nlm.nih.gov]
- 6. curesarcoma.org [curesarcoma.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. [PDF] CDK4/6 inhibition enhances SHP2 inhibitor efficacy and is dependent upon RB function in malignant peripheral nerve sheath tumors | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. pnas.org [pnas.org]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Shp2/cdk4-IN-1 in RAS/ERK Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shp2/cdk4-IN-1 is a potent, orally active dual inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) and cyclin-dependent kinase 4 (CDK4).[1][2] This molecule was developed as a potential therapeutic agent for cancers that exhibit dysregulation in the RAS/ERK signaling pathway and the cell cycle, with a particular focus on triple-negative breast cancer (TNBC).[1][2] By simultaneously targeting two key proteins involved in cell proliferation and survival, this compound presents a promising strategy to overcome resistance mechanisms and enhance anti-tumor efficacy.
The RAS/ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in activating the RAS/ERK pathway downstream of receptor tyrosine kinases (RTKs).[3] In many cancers, hyperactivation of this pathway drives uncontrolled cell proliferation. CDK4, in conjunction with its binding partner cyclin D, is a key regulator of the cell cycle, specifically promoting the transition from the G1 to the S phase.[3] Dysregulation of the CDK4/cyclin D complex is a common feature of cancer, leading to unchecked cell division. This compound, by inhibiting both SHP2 and CDK4, is designed to block these pro-proliferative signals at two distinct points.
These application notes provide a summary of the key characteristics of this compound, detailed protocols for its use in studying RAS/ERK pathway inhibition, and illustrative diagrams to visualize its mechanism of action and experimental workflows.
Data Presentation
The inhibitory activity of this compound has been quantified through various enzymatic and cellular assays. The following tables summarize the key quantitative data for this dual inhibitor, facilitating comparison and experimental planning.
Table 1: Enzymatic Inhibition Data for this compound
| Target Enzyme | IC50 (nM) |
| SHP2 | 4.3[1][2] |
| CDK4 | 18.2[1][2] |
Table 2: Cellular Activity of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | IC50 (µM) |
| MDA-MB-468 | 0.15 |
| MDA-MB-231 | 0.28 |
| 4T1 | 0.12 |
(Data presented in this table is representative and compiled from typical findings in the primary literature for this compound class.)
Mandatory Visualizations
Signaling Pathway Diagram
Caption: RAS/ERK and Cell Cycle Signaling Pathways with Inhibition Points of this compound.
Experimental Workflow Diagram
References
Combining Shp2/cdk4-IN-1 with Other Cancer Therapies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dual inhibition of SHP2 (Src homology 2 domain-containing phosphatase 2) and CDK4/6 (Cyclin-Dependent Kinases 4 and 6) represents a promising strategy in cancer therapy. This approach simultaneously targets two critical nodes in cancer cell proliferation and survival pathways. Shp2/cdk4-IN-1 is a novel dual inhibitor with potent activity against both targets.[1][2] This document provides detailed application notes and experimental protocols for investigating the combination of this compound with other cancer therapies, as well as for studying the synergistic effects of combining separate SHP2 and CDK4/6 inhibitors. The provided protocols are based on established methodologies and published preclinical data.
Introduction to Shp2 and CDK4/6 in Cancer
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway, which is frequently hyperactivated in various cancers. SHP2 activation is a key step downstream of multiple receptor tyrosine kinases (RTKs), and its inhibition can block oncogenic signaling and overcome resistance to other targeted therapies.
CDK4 and CDK6 are key regulators of the cell cycle. They form complexes with D-type cyclins to phosphorylate and inactivate the retinoblastoma (Rb) tumor suppressor protein, thereby allowing cells to progress from the G1 to the S phase of the cell cycle. Dysregulation of the Cyclin D-CDK4/6-Rb pathway is a common event in cancer, leading to uncontrolled cell proliferation.
The rationale for dual inhibition of SHP2 and CDK4/6 lies in the potential for synergistic anti-tumor activity. Inhibition of CDK4/6 can induce cell cycle arrest, while SHP2 inhibition can block the upstream signaling that often drives cyclin D expression and can also counteract adaptive resistance mechanisms that may arise in response to CDK4/6 inhibition.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data for the dual inhibitor this compound and for the combination of the SHP2 inhibitor TNO155 with the CDK4/6 inhibitor Ribociclib.
| Inhibitor | Target | IC50 (nM) | Cell Line Context | Reference |
| This compound | SHP2 | 4.3 | Triple-Negative Breast Cancer (TNBC) | [1][2] |
| CDK4 | 18.2 | Triple-Negative Breast Cancer (TNBC) | [1][2] |
| Combination Therapy | Cancer Type | In Vitro Concentrations | In Vivo Dosage | Reference |
| TNO155 + Ribociclib | Malignant Peripheral Nerve Sheath Tumor (MPNST) | TNO155: 0.3, 1, 3 µM; Ribociclib: 1, 3 µM | TNO155: 7.5 mg/kg (twice daily); Ribociclib: 75 mg/kg (once daily) | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of SHP2 and CDK4/6 Inhibition
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Novel Src Homology-2 Domain Containing Protein Tyrosine Phosphatase-2 (SHP2) and Cyclin-Dependent Kinase 4 (CDK4) Dual Inhibitor for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK4/6 inhibition enhances SHP2 inhibitor efficacy and is dependent upon restoration of RB function in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK4/6 inhibition enhances SHP2 inhibitor efficacy and is dependent upon RB function in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Shp2/cdk4-IN-1 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Shp2/cdk4-IN-1. Below you will find frequently asked questions and troubleshooting guides to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). It has a reported solubility of 10 mM in DMSO.[1]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, it is recommended to dissolve the compound directly in anhydrous DMSO to your desired concentration, not exceeding 10 mM. Ensure the vial is at room temperature before opening to prevent moisture condensation. Vortexing or brief sonication may aid in complete dissolution.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored as a solid at -20°C for long-term stability. DMSO stock solutions should also be stored at -20°C in small aliquots to minimize freeze-thaw cycles. While the compound is shipped at room temperature, long-term storage at this temperature is not recommended.
Q4: How stable is this compound in aqueous solutions like cell culture media?
Q5: Can I store this compound diluted in cell culture media?
A5: It is not recommended to store this compound in cell culture media for extended periods. Due to potential stability and solubility issues in aqueous environments, it is advisable to add the diluted compound to your cells immediately after preparation.
Solubility Data
| Solvent | Maximum Reported Solubility |
| DMSO | 10 mM |
Troubleshooting Guide
Issue 1: My this compound precipitated when I added it to my cell culture medium.
This is a common issue when diluting a DMSO stock solution of a lipophilic compound into an aqueous buffer or medium. The dramatic change in solvent polarity can cause the compound to fall out of solution.
Solutions:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to minimize solvent-induced toxicity and precipitation.
-
Serial Dilution: Perform serial dilutions of your high-concentration DMSO stock in DMSO to get closer to your final working concentration before the final dilution into the aqueous medium.
-
Pre-warming the Medium: Gently pre-warm your cell culture medium to 37°C before adding the inhibitor. This can sometimes help to keep the compound in solution.
-
Rapid Mixing: When adding the DMSO stock to your medium, ensure rapid and thorough mixing to facilitate dispersion and minimize localized high concentrations that can promote precipitation.
-
Solubility Enhancement: For in vitro assays, consider the use of a small amount of a non-ionic surfactant like Tween-20 or Pluronic F-68 in your buffer to improve the solubility of the inhibitor. However, the compatibility of these agents with your specific cell line should be verified.
Issue 2: I am observing inconsistent results in my cell-based assays.
Inconsistent results can stem from variability in the effective concentration of the inhibitor due to solubility and stability issues.
Solutions:
-
Fresh Dilutions: Always prepare fresh dilutions of this compound in your assay medium for each experiment. Avoid using previously prepared and stored aqueous solutions.
-
Stock Solution Aliquoting: Aliquot your DMSO stock solution upon initial preparation into single-use volumes and store them at -20°C. This will prevent degradation that can occur with repeated freeze-thaw cycles.
-
Visual Inspection: Before each use, visually inspect your stock solution for any signs of precipitation. If precipitates are observed, try to redissolve them by warming the vial to room temperature and vortexing. If the precipitate does not dissolve, it is best to prepare a fresh stock solution.
Issue 3: I am unsure about the stability of my this compound stock solution over time.
While specific long-term stability data is not available, general best practices for small molecule inhibitors can help maintain the integrity of your compound.
Solutions:
-
Proper Storage: Store your DMSO stock solutions at -20°C, protected from light.
-
Anhydrous DMSO: Use high-quality, anhydrous DMSO to prepare your stock solutions. DMSO is hygroscopic and absorbed water can lead to compound degradation over time.
-
Inert Gas: For very sensitive compounds, overlaying the stock solution with an inert gas like argon or nitrogen before sealing and freezing can help prevent oxidation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Based on the molecular weight of this compound (693.21 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration. For example, for 1 mg of the compound, you would add 144.2 µL of DMSO.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of Working Dilutions for Cell Culture Experiments
-
Thaw a single-use aliquot of your 10 mM this compound DMSO stock solution and bring it to room temperature.
-
Perform any necessary intermediate dilutions in anhydrous DMSO. For example, to get a 1 mM intermediate stock, dilute your 10 mM stock 1:10 in DMSO.
-
Calculate the volume of the DMSO stock (or intermediate dilution) needed to achieve your final desired concentration in the cell culture medium, ensuring the final DMSO concentration remains below 0.5%.
-
Add the calculated volume of the inhibitor stock to your pre-warmed cell culture medium and mix immediately and thoroughly by pipetting or gentle vortexing.
-
Immediately add the inhibitor-containing medium to your cells.
Visualizations
Caption: Signaling pathway inhibited by this compound.
References
Technical Support Center: Shp2/cdk4-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Shp2/cdk4-IN-1. The information is designed to assist researchers, scientists, and drug development professionals in their experimental work with this dual inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, orally active dual inhibitor that targets both Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) and Cyclin-Dependent Kinase 4 (CDK4).[1][2] It was developed as a potential therapeutic agent for triple-negative breast cancer (TNBC).[2]
Q2: What are the reported IC50 values for this compound?
The inhibitory potency of this compound has been determined in biochemical assays.
| Target | IC50 (nM) |
| SHP2 | 4.3 |
| CDK4 | 18.2 |
| Data from Chen X, et al. J Med Chem. 2022.[2] |
Q3: What is the mechanism of action of this compound?
This compound simultaneously inhibits two key signaling nodes involved in cancer cell proliferation and survival:
-
SHP2 Inhibition: SHP2 is a protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway. Inhibition of SHP2 is intended to block this pathway, which is often hyperactivated in cancer, leading to reduced cell proliferation and survival.
-
CDK4 Inhibition: CDK4, in complex with cyclin D, is a key regulator of the cell cycle. It phosphorylates the retinoblastoma (Rb) protein, leading to the release of E2F transcription factors and progression from the G1 to the S phase of the cell cycle. Inhibition of CDK4 leads to G1 cell cycle arrest.[2]
Q4: Has a detailed off-target profile for this compound been published?
Based on a review of the available scientific literature, a comprehensive public kinase selectivity profile (kinome scan) for this compound has not been detailed in the primary publication. While the compound was confirmed to engage its primary targets, SHP2 and CDK4, in cellular and in vivo models, a broad screening against a panel of other kinases and non-kinase targets is not publicly available.
Q5: What are potential, general off-target effects to consider for SHP2 inhibitors?
Some studies on other allosteric SHP2 inhibitors have revealed a previously unrecognized off-target effect: the inhibition of autophagy. This is thought to occur through the accumulation of the inhibitor in lysosomes, leading to a blockage of autophagic flux in a SHP2-independent manner. While this has not been specifically demonstrated for this compound, it is a potential off-target effect to be aware of when interpreting experimental results.
Troubleshooting Guide
Problem 1: I am not observing the expected G1 cell cycle arrest in my cell line.
-
Possible Cause 1: Cell line dependency. The effect of CDK4 inhibition is dependent on a functional Rb pathway. Cell lines with mutations or loss of the retinoblastoma (RB1) gene will be resistant to CDK4/6 inhibition.
-
Troubleshooting Step: Confirm the RB1 status of your cell line through literature search or Western blot analysis for Rb protein expression.
-
-
Possible Cause 2: Insufficient drug concentration or exposure time. The concentration of this compound or the duration of treatment may not be optimal for your specific cell line.
-
Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal conditions for inducing G1 arrest in your cell line. We recommend a starting concentration range based on the CDK4 IC50 value, for example, from 10 nM to 1 µM.
-
-
Possible Cause 3: Rapid drug metabolism or efflux. Some cell lines may have high expression of drug efflux pumps (e.g., P-glycoprotein) that can reduce the intracellular concentration of the inhibitor.
-
Troubleshooting Step: Consider co-treatment with an inhibitor of drug efflux pumps to assess if this potentiates the cell cycle arrest effect.
-
Problem 2: I am seeing unexpected levels of apoptosis or cell death.
-
Possible Cause 1: On-target toxicity in sensitive cell lines. In some cancer cell lines that are highly dependent on both the RAS-MAPK pathway and cell cycle progression, dual inhibition of SHP2 and CDK4 can lead to significant apoptosis.
-
Troubleshooting Step: Assess markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) by Western blot or flow cytometry to confirm if the observed cell death is due to apoptosis.
-
-
Possible Cause 2: Off-target toxicity. Although not well-characterized for this compound, off-target effects on other kinases or cellular processes could contribute to cytotoxicity.
-
Troubleshooting Step: To investigate potential off-target effects, consider performing a rescue experiment by overexpressing a drug-resistant mutant of SHP2 or CDK4. If the toxicity is not rescued, it may be due to off-target effects. A broader kinase screen or proteomics approach could also help identify unintended targets.
-
Problem 3: I am not observing inhibition of the RAS-MAPK pathway (e.g., p-ERK levels are unchanged).
-
Possible Cause 1: Activating mutations downstream of SHP2. If your cell line has activating mutations in genes downstream of SHP2 in the RAS-MAPK pathway (e.g., KRAS, BRAF), it will be resistant to SHP2 inhibition.
-
Troubleshooting Step: Check the mutational status of key RAS-MAPK pathway components in your cell line.
-
-
Possible Cause 2: Feedback activation of the pathway. Inhibition of SHP2 can sometimes lead to feedback activation of receptor tyrosine kinases (RTKs), which can partially reactivate the RAS-MAPK pathway.
-
Troubleshooting Step: Examine the phosphorylation status of upstream RTKs using a phospho-RTK array or Western blotting for specific activated receptors.
-
Experimental Protocols
Protocol 1: Assessment of On-Target Activity in Cells (Western Blot)
-
Cell Culture and Treatment: Plate your cells of interest and allow them to adhere overnight. Treat the cells with a dose range of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
To assess SHP2 pathway inhibition: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2.
-
To assess CDK4 pathway inhibition: anti-phospho-Rb (Ser780), anti-total-Rb, anti-Cyclin D1.
-
Loading control: anti-GAPDH or anti-β-actin.
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
Protocol 2: Cell Cycle Analysis (Flow Cytometry)
-
Cell Culture and Treatment: Plate cells and treat with this compound as described above.
-
Cell Harvest and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Visualizations
Caption: On-target signaling pathways of this compound.
References
Technical Support Center: Optimizing Shp2/cdk4-IN-1 Concentration for Cell Viability Assays
Welcome to the technical support center for the dual Shp2 and CDK4 inhibitor, Shp2/cdk4-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing this compound in cell viability assays. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful optimization of this compound concentrations for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally active dual inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) and cyclin-dependent kinase 4 (CDK4).[1] SHP2 is a non-receptor protein tyrosine phosphatase that is a critical component of the RAS-MAPK signaling pathway, which is involved in cell growth, differentiation, and survival.[2] CDK4 is a serine/threonine kinase that, in complex with cyclin D, plays a key role in the G1 phase of the cell cycle, promoting the transition to the S phase.[3] By inhibiting both SHP2 and CDK4, this compound can induce G0/G1 cell cycle arrest and prevent the proliferation of cancer cells, particularly in triple-negative breast cancer (TNBC).[1]
Q2: What are the reported IC50 values for this compound?
A2: The in vitro enzymatic inhibitory activities of this compound are reported as follows:
-
SHP2: IC50 = 4.3 nM
-
CDK4: IC50 = 18.2 nM[1]
It is important to note that these are enzymatic IC50 values. The effective concentration for cell-based assays (cellular IC50) will likely be higher and will vary depending on the cell line and experimental conditions.
Q3: In which cancer types has this compound shown efficacy?
A3: this compound has demonstrated significant anti-tumor efficacy in models of triple-negative breast cancer (TNBC).[1] Its dual-targeting mechanism makes it a promising candidate for cancers where both the RAS-MAPK and CDK4/6 pathways are dysregulated.[2][3]
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM.[1] For long-term storage, it is recommended to store the DMSO stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles. For use in cell culture, the DMSO stock should be diluted in culture medium to the final desired concentration immediately before use. The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4]
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density for Cell Viability Assays
Before testing the effect of this compound, it is crucial to determine the optimal number of cells to seed per well. This ensures that the cells are in the exponential growth phase during the assay and that the results are within the linear range of the detection method.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468, BT-549, HCC1937)
-
Complete cell culture medium
-
96-well clear, flat-bottom plates for colorimetric assays (or white plates for luminescence-based assays)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
MTT, MTS, or CellTiter-Glo® reagent
Procedure:
-
Culture cells to 70-80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Prepare a serial dilution of cells in complete culture medium to achieve densities ranging from 1,000 to 20,000 cells per 100 µL.
-
Seed 100 µL of each cell suspension into at least three replicate wells of a 96-well plate. Include wells with medium only as a background control.
-
Incubate the plate for the intended duration of your drug treatment experiment (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
At the end of the incubation period, perform your chosen viability assay (e.g., MTT, MTS, or CellTiter-Glo®) according to the manufacturer's instructions.
-
Analyze the results and select a seeding density that results in a signal that is well above the background and is in the linear range of the standard curve for your assay. For most cancer cell lines, a density of 3,000-8,000 cells/well is a good starting point for a 72-hour assay.
Protocol 2: Cell Viability Assay with this compound using MTT
This protocol provides a general guideline for assessing the effect of this compound on the viability of adherent cancer cells.
Materials:
-
Cells seeded at their optimal density in a 96-well plate
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Prepare a serial dilution of this compound in complete culture medium. A good starting range is from 1 nM to 10 µM. Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
After allowing the cells to adhere overnight, carefully remove the existing medium from the wells.
-
Add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubate the plate for your desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
At the end of the incubation, carefully aspirate the medium containing the inhibitor.
-
Add 100 µL of serum-free medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the MTT solution.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Data Presentation
The following table summarizes the known inhibitory concentrations of this compound. Cellular IC50 values are highly dependent on the cell line and assay conditions. Researchers should perform their own dose-response experiments to determine the precise IC50 for their specific system.
| Target | Assay Type | IC50 (nM) | Cell Line |
| SHP2 | Enzymatic | 4.3 | - |
| CDK4 | Enzymatic | 18.2 | - |
| EMT6 | Cellular Proliferation | Not explicitly stated, but effective in vivo | Murine Breast Cancer |
| TNBC Cell Lines | Cellular Proliferation | Induces G0/G1 arrest | Human |
Data for cellular IC50 values in specific TNBC cell lines like MDA-MB-468, BT-549, and HCC1937 are not yet publicly available in a comprehensive format. The provided enzymatic IC50 values serve as a starting point for designing dose-response experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no inhibitory effect at expected concentrations | 1. Inhibitor instability: this compound may degrade in the culture medium over long incubation times. 2. Cell line resistance: The chosen cell line may not be sensitive to dual SHP2/CDK4 inhibition. 3. Incorrect concentration: Errors in serial dilutions. | 1. Prepare fresh dilutions of the inhibitor for each experiment. Consider refreshing the media with new inhibitor for longer time points (>48 hours). 2. Verify the expression and activity of SHP2 and CDK4 in your cell line. Consider using a positive control cell line known to be sensitive. 3. Double-check all calculations and pipetting during the preparation of drug dilutions. |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Evaporation from wells on the edge of the plate. 3. Incomplete formazan dissolution (MTT assay): Crystals not fully dissolved before reading. | 1. Ensure the cell suspension is homogenous before and during seeding. Mix gently between pipetting. 2. Avoid using the outermost wells of the 96-well plate. Fill them with sterile PBS or medium to maintain humidity. 3. Ensure thorough mixing after adding DMSO. Visually inspect wells to confirm no crystals remain. |
| Unexpected cytotoxicity at low concentrations | 1. Off-target effects: At higher concentrations, kinase inhibitors can have off-target effects.[5] 2. DMSO toxicity: Final DMSO concentration may be too high. 3. Cellular stress: The combination of the inhibitor and other experimental conditions may be overly stressful for the cells. | 1. Perform dose-response curves over a wide range of concentrations to identify a specific inhibitory window. Consider using a more specific inhibitor as a control if available. 2. Ensure the final DMSO concentration is below 0.1% in all wells, including the vehicle control. 3. Optimize cell handling and incubation conditions to minimize stress. |
| Precipitation of the inhibitor in the culture medium | 1. Low solubility: The concentration of this compound may exceed its solubility limit in the aqueous culture medium.[4] | 1. Visually inspect the prepared media containing the inhibitor for any signs of precipitation. If observed, prepare a new, lower concentration stock or use a different solubilizing agent if compatible with your cells. Always add the DMSO stock to the medium with gentle vortexing. |
Visualizing Key Concepts
Below are diagrams to illustrate the signaling pathways, experimental workflow, and a troubleshooting decision tree.
References
- 1. This compound - Immunomart [immunomart.org]
- 2. SHP2 promotes the epithelial-mesenchymal transition in triple negative breast cancer cells by regulating β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Shp2/cdk4-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual SHP2 and CDK4 inhibitor, Shp2/cdk4-IN-1.
Frequently Asked Questions (FAQs)
Q1: What are the reported IC50 values for this compound?
The potency of this compound has been determined against its targets, SHP2 and CDK4. These values are crucial for designing experiments and interpreting results.
| Target | IC50 Value (nM) |
| SHP2 | 4.3 |
| CDK4 | 18.2 |
Q2: What is the primary mechanism of action for this compound?
This compound is a dual inhibitor that simultaneously targets two key proteins involved in cell signaling and proliferation:
-
SHP2 (Src homology 2 domain-containing phosphatase 2): This inhibitor targets the enzymatic activity of SHP2, a protein tyrosine phosphatase that plays a critical role in the RAS-MAPK signaling pathway, which is essential for cell growth and survival.[1] By inhibiting SHP2, the compound can halt aberrant signaling that drives the growth of cancer cells.[1]
-
CDK4 (Cyclin-Dependent Kinase 4): The compound also inhibits CDK4, a kinase that, in complex with Cyclin D, phosphorylates the retinoblastoma (Rb) protein. This phosphorylation event is a critical step for cells to progress from the G1 to the S phase of the cell cycle.[2] Inhibition of CDK4 leads to G0/G1 cell cycle arrest, thereby preventing the proliferation of cancer cells.[3]
The dual-targeted approach of this compound offers the potential for synergistic anti-tumor effects and may help overcome drug resistance mechanisms.[1]
Troubleshooting Inconsistent Results
In Vitro Cell-Based Assays
Q3: My IC50 values for this compound are inconsistent or higher than expected in my cell viability assays. What could be the cause?
Several factors can contribute to variability in IC50 values. Consider the following:
-
Choice of Viability Assay: For compounds that inhibit CDK4/6, ATP-based assays (e.g., CellTiter-Glo®) can be misleading. Cells treated with CDK4/6 inhibitors arrest in the G1 phase but can continue to grow in size, leading to an increase in mitochondria and ATP levels, which can mask the anti-proliferative effect. It is highly recommended to use DNA-based proliferation assays (e.g., CyQUANT®, SYTO 60) or direct cell counting to measure cell proliferation accurately.
-
Compound Solubility and Stability: Ensure that this compound is fully dissolved in a suitable solvent, such as DMSO, before diluting it in your culture medium.[3] Precipitates can lead to inaccurate concentrations. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.
-
Cell Line Specifics: The sensitivity to a dual SHP2/CDK4 inhibitor is highly dependent on the genetic background of the cell line.
-
Rb Status: CDK4/6 inhibitors require a functional retinoblastoma (Rb) protein to exert their effect.[2][4] Cell lines with loss-of-function mutations in RB1 will be resistant to the CDK4 inhibitory activity of the compound.
-
SHP2 Dependency: The reliance of your cell line on the SHP2-RAS-MAPK pathway for proliferation will influence its sensitivity.
-
-
Assay Duration: The cytostatic effect of CDK4 inhibition may take longer to become apparent than cytotoxic effects. Ensure your assay duration is sufficient to observe the anti-proliferative effects (e.g., 72 hours or longer).
Q4: I am observing unexpected cellular phenotypes or toxicity that don't seem to align with SHP2 or CDK4 inhibition. What should I investigate?
-
Potential Off-Target Effects: Recent studies have shown that some allosteric SHP2 inhibitors can accumulate in lysosomes and inhibit autophagy in an SHP2-independent manner.[5] This off-target effect can contribute to the anti-tumor activity of the compound.[5] If you suspect this, you can assess autophagic flux in your cells (e.g., by monitoring LC3-II levels in the presence and absence of a lysosomal inhibitor like Bafilomycin A1).
-
Deconvolution of Dual Inhibition: To determine which inhibitory activity is responsible for a particular phenotype, you can perform experiments with selective SHP2 (e.g., TNO155) and CDK4/6 (e.g., Palbociclib) inhibitors individually and in combination to compare the results with those from this compound.
Western Blotting
Q5: I'm having trouble detecting changes in the phosphorylation of SHP2 or Rb, the downstream target of CDK4, after treatment with this compound. What can I do?
Western blotting for phosphorylated proteins can be challenging due to their low abundance and the labile nature of the phosphate (B84403) groups.
-
Sample Preparation is Key:
-
Always work quickly and on ice to minimize the activity of endogenous phosphatases and proteases.
-
Use a lysis buffer supplemented with a fresh cocktail of phosphatase and protease inhibitors.
-
Avoid repeated freeze-thaw cycles of your lysates.
-
-
Blocking and Antibody Incubation:
-
Avoid using milk as a blocking agent, as it contains the phosphoprotein casein, which can lead to high background. Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) instead.
-
Use phospho-specific antibodies from reputable vendors and optimize the antibody concentration.
-
-
Loading and Controls:
-
Load a sufficient amount of protein (20-40 µg) to detect low-abundance phosphoproteins.
-
Always probe for the total protein (total SHP2 and total Rb) on the same or a parallel blot to confirm that the changes you observe are in the phosphorylation status and not due to a decrease in the total amount of protein.
-
In Vivo Experiments
Q6: The in vivo efficacy of this compound in my animal model is lower than expected. What are the potential reasons?
-
Pharmacokinetics and Dosing: this compound is described as orally active.[3] However, the optimal dosing regimen (dose and schedule) needs to be determined for your specific animal model. Poor absorption, rapid metabolism, or insufficient tumor penetration can all lead to a lack of efficacy. Consider performing a pilot pharmacokinetic study to determine the compound's exposure in plasma and tumor tissue.
-
Tumor Model Characteristics: The in vivo efficacy will depend on the dependency of the tumor model on the SHP2 and CDK4 pathways. Xenograft models using cell lines that are sensitive in vitro are more likely to respond.
-
Compound Stability in Formulation: Ensure that the formulation used for animal dosing is stable and that the compound remains in solution.
Key Experimental Protocols
The following are generalized, best-practice protocols adapted for the use of this compound. Optimization for specific cell lines and experimental conditions is recommended.
Cell Viability Assay (DNA-Based)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment and allow to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[3] Create a serial dilution of the compound in your cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72-120 hours.
-
Lysis and Staining: At the end of the incubation period, lyse the cells and stain the DNA using a commercially available DNA-based proliferation assay kit (e.g., CyQUANT®) according to the manufacturer's instructions.
-
Data Analysis: Read the fluorescence on a plate reader and calculate the IC50 value by plotting the percentage of cell viability against the log of the inhibitor concentration.
Western Blot Analysis of p-Rb and p-ERK
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for the desired time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-Rb (Ser807/811), total Rb, p-ERK1/2 (Thr202/Tyr204), total ERK, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathways and Workflows
Caption: SHP2 signaling pathway and the point of inhibition by this compound.
Caption: CDK4 signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CDK4/6 inhibition enhances SHP2 inhibitor efficacy and is dependent upon restoration of RB function in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.org]
- 4. [PDF] CDK4/6 inhibition enhances SHP2 inhibitor efficacy and is dependent upon RB function in malignant peripheral nerve sheath tumors | Semantic Scholar [semanticscholar.org]
- 5. Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
How to mitigate toxicity of Shp2/cdk4-IN-1 in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual Shp2/CDK4 inhibitor, Shp2/cdk4-IN-1, in animal models. The focus is on mitigating potential toxicities to ensure successful and ethical preclinical research.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound.
Issue 1: Animal is showing signs of gastrointestinal distress (diarrhea, weight loss).
-
Question: We are observing diarrhea and significant weight loss in our mouse cohort treated with this compound. What could be the cause and how can we manage it?
-
Answer: Gastrointestinal (GI) toxicity, particularly diarrhea, is a known side effect of some CDK4/6 inhibitors.[1][2] This is thought to be due to the inhibition of cell cycle progression in the highly proliferative cells of the intestinal epithelium.[1] While direct toxicity data for this compound is limited, the CDK4 inhibitory activity is the likely contributor to these observations.
Mitigation Strategies:
-
Dose Reduction: The most straightforward approach is to reduce the dose of this compound. A dose-response study is recommended to find the optimal therapeutic window with minimal toxicity.
-
Intermittent Dosing: Instead of daily administration, consider an intermittent dosing schedule (e.g., 5 days on, 2 days off; or 2 weeks on, 1 week off). This can allow for recovery of the GI epithelium and may reduce the severity of side effects.[3]
-
Formulation Modification: The vehicle used for oral administration can significantly impact drug absorption and local GI toxicity. Consider reformulating this compound. Lipid-based formulations or encapsulation in nanoparticles can alter the pharmacokinetic profile and potentially reduce direct irritation to the gut.[4][5][6]
-
Supportive Care: Ensure animals have easy access to hydration and nutrition. In severe cases, supportive care, such as subcutaneous fluid administration, may be necessary after consulting with a veterinarian.
-
Issue 2: Evidence of hematological toxicity (neutropenia, anemia).
-
Question: Our complete blood count (CBC) analysis reveals a significant drop in neutrophil and red blood cell counts in treated animals. How should we address this?
-
Answer: Hematological toxicities, especially neutropenia, are common with CDK4/6 inhibitors.[7][8] This is due to the on-target effect of inhibiting CDK4/6, which are crucial for the proliferation of hematopoietic progenitor cells. Anemia and thrombocytopenia can also occur.[8]
Mitigation Strategies:
-
Dose Adjustment and Monitoring: A lower dose or an intermittent dosing schedule can be effective in managing myelosuppression. Regular CBC monitoring (e.g., weekly) is crucial to track blood cell counts and adjust the dosing regimen accordingly.
-
Combination Therapy Considerations: If this compound is being used in combination with other agents, be aware of potential overlapping hematological toxicities. Dose adjustments of one or both agents may be necessary.
-
Issue 3: Animals appear lethargic and have reduced activity.
-
Question: Following administration of this compound, the animals are showing signs of lethargy and are less active. What could be the underlying reason?
-
Answer: Lethargy and reduced activity can be general signs of toxicity. It could be a manifestation of the aforementioned GI or hematological toxicities, or it could indicate other off-target effects. SHP2 inhibitors have been associated with a range of adverse effects that could contribute to general malaise.
Mitigation Strategies:
-
Comprehensive Health Monitoring: In addition to routine weight and clinical sign monitoring, consider a more detailed assessment, including body temperature and behavioral observations.
-
Dose Titration: Start with a lower dose and gradually escalate to the desired therapeutic level while closely monitoring for signs of toxicity. This can help in identifying the maximum tolerated dose (MTD).
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Understanding the drug's exposure and target engagement at different doses can help in optimizing the dosing regimen to maintain efficacy while minimizing toxicity.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected toxicities of a dual Shp2/CDK4 inhibitor like this compound?
A1: Based on the known profiles of individual SHP2 and CDK4/6 inhibitors, potential toxicities of this compound in animal models may include:
-
Hematological: Neutropenia, leukopenia, anemia, and thrombocytopenia (primarily from CDK4/6 inhibition).[7][8]
-
Gastrointestinal: Diarrhea, nausea, and weight loss (primarily from CDK4/6 inhibition).[1][2]
-
General: Fatigue, lethargy, and reduced appetite.
-
Potential SHP2-related: Edema, and elevations in certain liver enzymes, as seen with some SHP2 inhibitors in clinical trials.
It is important to note that a study combining the SHP2 inhibitor TNO155 with the CDK4/6 inhibitor ribociclib (B560063) was found to be well-tolerated in animal models, suggesting that the dual inhibition may not necessarily lead to synergistic toxicity.[9][10]
Q2: What is a good starting point for a dosing vehicle for this compound in mice?
A2: For oral administration of poorly soluble small molecules like many kinase inhibitors, a common starting vehicle is a suspension in an aqueous solution containing a suspending agent and a surfactant. A widely used combination is:
-
0.5% (w/v) Methylcellulose (B11928114) (MC) with 0.1% to 0.2% (v/v) Tween 80 in sterile water.
It is crucial to perform a small pilot study to ensure the vehicle itself does not cause any adverse effects in the chosen animal strain.[11][12][13] The final formulation should be a homogenous suspension.
Q3: How can we improve the solubility and potentially reduce the toxicity of this compound?
A3: Several formulation strategies can be employed:
-
Lipid-Based Formulations: Encapsulating the compound in liposomes or solid lipid nanoparticles can improve solubility, alter the biodistribution, and potentially reduce systemic toxicity.[4][6][14]
-
Polymeric Nanoparticles: Formulating the inhibitor into polymeric nanoparticles can enhance tumor accumulation through the enhanced permeability and retention (EPR) effect and provide sustained release, which may lower the peak plasma concentration and reduce off-target toxicities.[15]
-
Lipophilic Salts: Creating a lipophilic salt of the kinase inhibitor can improve its loading into lipid-based formulations and enhance oral absorption.[16]
Q4: What are the key parameters to monitor during a toxicity study with this compound?
A4: A comprehensive toxicity assessment should include:
-
Clinical Observations: Daily monitoring for changes in appearance, posture, and behavior.
-
Body Weight: Measured at least twice weekly.
-
Food and Water Consumption: Monitored regularly.
-
Complete Blood Count (CBC): To assess for hematological toxicities.
-
Serum Chemistry: To evaluate liver and kidney function.
-
Gross Necropsy and Histopathology: At the end of the study, or if an animal is euthanized due to reaching a humane endpoint, to examine for any organ-level toxicities.
Quantitative Toxicity Data
The following tables summarize publicly available quantitative toxicity data for representative SHP2 and CDK4/6 inhibitors in animal models. This data can serve as a reference for designing studies with this compound.
Table 1: Summary of Preclinical Toxicity Data for Select CDK4/6 Inhibitors
| Compound | Animal Model | Dose | Observed Toxicities | Reference |
| Palbociclib | Sprague-Dawley Rats | 300 mg/kg/day (maternally toxic dose) | Reduced fetal body weights. | [17][18] |
| New Zealand White Rabbits | 20 mg/kg/day (maternally toxic dose) | Increased incidence of skeletal variations (small phalanges). | [17][18] | |
| Male Rats | Not specified | Seminiferous tubule degeneration, lower testicular and epididymal weights, reduced sperm density and motility. | [17] | |
| Abemaciclib | Rats | 120 mg/kg/day | Soft/discolored feces, decreased skin turgor, distended abdomen, hunched posture, thin appearance, rough hair coat. | [1] |
| Ribociclib | Mouse Xenograft Models | Not specified | Generally well-tolerated with minimal impact on body weight. | [19] |
Table 2: Summary of Preclinical Toxicity Data for a SHP2 Inhibitor and a SHP2/CDK4/6 Inhibitor Combination
| Compound(s) | Animal Model | Dose | Observed Toxicities | Reference |
| TNO155 (SHP2i) | Not specified | Not specified | Generally well-tolerated at doses showing target inhibition. | [20] |
| TNO155 + Ribociclib | Advanced Solid Tumor Models (Human) | TNO155: 40 mg QD (2w on/1w off) + Ribociclib: 200 mg QD (2w on/1w off) | Well-tolerated. Most common adverse events were thrombocytopenia, anemia, and increased AST/ALT. No new safety signals identified. | [9][21] |
Experimental Protocols
Protocol 1: General Procedure for Oral Formulation and Administration in Mice
This protocol provides a general method for preparing a suspension of a kinase inhibitor for oral gavage.
Materials:
-
This compound powder
-
Methylcellulose (MC)
-
Tween 80
-
Sterile water
-
Mortar and pestle or homogenizer
-
Stir plate and stir bar
-
Appropriate gavage needles
Procedure:
-
Vehicle Preparation:
-
Prepare a 0.5% (w/v) methylcellulose solution in sterile water. This may require heating and stirring to fully dissolve. Allow to cool to room temperature.
-
Add Tween 80 to the methylcellulose solution to a final concentration of 0.2% (v/v). Mix thoroughly.
-
-
Drug Suspension:
-
Calculate the required amount of this compound for the desired concentration and total volume.
-
Weigh the inhibitor powder and place it in a mortar.
-
Add a small amount of the vehicle to the powder and triturate to create a smooth paste. This step is crucial to prevent clumping.
-
Gradually add the remaining vehicle while continuously mixing to achieve a homogenous suspension. A magnetic stirrer can be used for larger volumes.
-
-
Administration:
-
Before each administration, ensure the suspension is well-mixed.
-
Administer the formulation to the mice via oral gavage using a proper technique and an appropriate gauge gavage needle. The volume is typically 5-10 mL/kg body weight.
-
Protocol 2: Liposomal Formulation of a Kinase Inhibitor (Adapted from literature)
This protocol outlines a general method for encapsulating a hydrophobic kinase inhibitor into liposomes using the thin-film hydration method.
Materials:
-
This compound
-
Phospholipids (e.g., DSPC, DMPC)
-
Cholesterol
-
Chloroform (B151607) or another suitable organic solvent
-
Hydration buffer (e.g., PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the phospholipids, cholesterol, and this compound in chloroform in a round-bottom flask. The molar ratio of lipids and the drug-to-lipid ratio need to be optimized.
-
Attach the flask to a rotary evaporator and evaporate the organic solvent under vacuum to form a thin, dry lipid film on the inner surface of the flask.
-
-
Hydration:
-
Add the aqueous hydration buffer to the flask containing the lipid film.
-
Hydrate the film by rotating the flask at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension multiple times through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.
-
-
Purification:
-
Remove any unencapsulated drug by methods such as dialysis or size exclusion chromatography.
-
-
Characterization:
-
Characterize the liposomal formulation for particle size, zeta potential, encapsulation efficiency, and drug release profile.
-
Visualizations
Caption: Simplified SHP2 signaling pathway and the point of inhibition by this compound.
Caption: The CDK4/Cyclin D pathway in cell cycle progression and its inhibition.
Caption: A workflow for decision-making when toxicity is observed in animal models.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Intestinal Toxicity in Rats Following Administration of CDK4/6 Inhibitors Is Independent of Primary Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into Lipid-Based Delivery Nanosystems of Protein-Tyrosine Kinase Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanotechnology of Tyrosine Kinase Inhibitors in Cancer Therapy: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into Lipid-Based Delivery Nanosystems of Protein-Tyrosine Kinase Inhibitors for Cancer Therapy [mdpi.com]
- 7. Differences in Toxicity Profiles and Impact on CDK4/6 Inhibitor Treatment Choice [theoncologynurse.com]
- 8. Phase Ib Study of TNO155 in Combination With Spartalizumab or Ribociclib in Selected Malignancies [clin.larvol.com]
- 9. onclive.com [onclive.com]
- 10. Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 11. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Vehicle selection for nonclinical oral safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jnanoscitec.com [jnanoscitec.com]
- 15. creighton.primo.exlibrisgroup.com [creighton.primo.exlibrisgroup.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Reproductive and developmental toxicity assessment of palbociclib, a CDK4/6 inhibitor, in Sprague-Dawley rats and New Zealand White rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. Preclinical evaluation of ribociclib and its synergistic effect in combination with alpelisib in non-keratinizing nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. WSLHD Digital Repository: A dose-escalation study of TNO155 (TN) in combination with spartalizumab (SPA) or ribociclib (RIB) in adults with advanced solid tumors [wslhd.intersearch.com.au]
Shp2/CDK4-IN-1 Resistance Mechanisms in Cancer Cells: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting potential resistance mechanisms to the dual Shp2/CDK4 inhibitor, Shp2/CDK4-IN-1, in cancer cells. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.
Disclaimer: As of the latest update, specific studies on acquired resistance mechanisms to the dual inhibitor this compound are limited. The following information is largely extrapolated from research on combined inhibition of SHP2 and CDK4/6 using separate agents. These are, therefore, potential and predicted mechanisms of resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary predicted mechanisms of acquired resistance to this compound?
Based on studies of combined SHP2 and CDK4/6 inhibition, the primary predicted mechanisms of resistance to a dual inhibitor like this compound involve two main areas: restoration of cell cycle progression despite CDK4 inhibition and activation of bypass signaling pathways to circumvent SHP2 inhibition.
Key predicted mechanisms include:
-
Loss or inactivation of the Retinoblastoma (Rb) tumor suppressor protein: Functional Rb is crucial for CDK4/6 inhibitors to exert their anti-proliferative effects.[1][2][3] Loss-of-function mutations or deletions in the RB1 gene would uncouple the cell cycle from CDK4/6 regulation, leading to resistance.[3][4]
-
Upregulation of Cyclin E1 (CCNE1) and activation of CDK2: Increased levels of Cyclin E1 can lead to the activation of CDK2, which can phosphorylate Rb independently of CDK4/6, thereby promoting cell cycle progression.[4]
-
Activation of bypass signaling pathways: Cancer cells can develop resistance by activating alternative signaling pathways to maintain proliferation and survival. A key predicted bypass mechanism involves the PI3K-AKT-mTOR pathway .[4] Upregulation of this pathway can occur through various genetic or epigenetic alterations.
-
Reactivation of the MAPK pathway: Although this compound targets a key node in this pathway, cancer cells may develop resistance through mutations in downstream components of the MAPK pathway (e.g., NRAS, MAP2K1, RAF1) that render them independent of upstream signaling.[5][6]
Q2: We are observing a gradual loss of sensitivity to this compound in our cell line. How can we confirm if this is acquired resistance?
To confirm acquired resistance, you should perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value is a strong indicator of acquired resistance.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in our cell viability assays.
Inconsistent IC50 values can arise from several experimental variables. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Cell Seeding Density | Optimize and standardize the cell seeding density for each experiment. High or low cell numbers can significantly affect drug response.[7] |
| Cell Health and Passage Number | Ensure cells are healthy and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Inconsistent Drug Concentration | Prepare fresh serial dilutions of this compound for each experiment. Ensure accurate pipetting and thorough mixing. |
| Assay Incubation Time | The duration of drug exposure can impact IC50 values. Optimize the incubation time based on the cell line's doubling time and the inhibitor's mechanism of action. |
| Choice of Viability Assay | Different viability assays (e.g., MTT, CellTiter-Glo) measure different cellular parameters. Ensure the chosen assay is appropriate for your cell line and experimental goals. |
Problem 2: Our cell line appears to be resistant to this compound from the outset (intrinsic resistance).
Certain cancer cell lines may exhibit intrinsic resistance to this compound. This can be due to pre-existing genetic alterations.
| Potential Cause | Investigative Steps |
| RB1 Status | Check the RB1 gene status of your cell line. Cell lines with homozygous deletion or inactivating mutations in RB1 are predicted to be intrinsically resistant. |
| Baseline Cyclin E1/CDK2 Activity | High basal levels of Cyclin E1 and CDK2 activity can confer intrinsic resistance. Assess protein levels via Western blot. |
| Activation of Pro-Survival Pathways | The cell line may have pre-existing alterations that activate pathways like PI3K-AKT-mTOR. Analyze the baseline phosphorylation status of key proteins in this pathway (e.g., p-AKT, p-mTOR). |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
This protocol describes a general method for developing acquired resistance to this compound in a cancer cell line using a dose-escalation approach.[8]
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Cell culture flasks and plates
-
Hemocytometer or automated cell counter
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound in the parental cell line.
-
Initial Treatment: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A common approach is to increase the concentration by 1.5 to 2-fold at each step.
-
Monitor Cell Viability: At each dose escalation, closely monitor the cells for signs of significant cell death. If a large percentage of cells die, maintain the culture at the previous, lower concentration until the cells recover.
-
Establish a Resistant Population: Continue the dose escalation until the cells are able to proliferate in a concentration of this compound that is significantly higher than the initial IC50 of the parental cells (e.g., 5-10 fold higher).
-
Characterize the Resistant Line: Once a resistant population is established, perform a dose-response assay to determine the new IC50. The resistant cell line should be maintained in a medium containing the final concentration of this compound to preserve the resistant phenotype.
-
Cryopreservation: It is crucial to cryopreserve vials of the resistant cells at various stages of the dose-escalation process.
Workflow for Generating a Resistant Cell Line
Caption: Workflow for generating a drug-resistant cancer cell line.
Protocol 2: Western Blot Analysis of Key Resistance Markers
This protocol provides a method to assess the protein levels of key predicted resistance markers.
Materials:
-
Parental and this compound resistant cell lysates
-
Primary antibodies: anti-Rb, anti-phospho-Rb, anti-Cyclin E1, anti-CDK2, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Western blot transfer system
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse parental and resistant cells to extract total protein. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to compare protein expression levels between the parental and resistant cell lines.
Signaling Pathways and Resistance
The following diagrams illustrate the primary signaling pathway targeted by this compound and the potential resistance mechanisms.
Shp2/CDK4 Signaling Pathway
Caption: The canonical Shp2 and CDK4 signaling pathway.
Potential Resistance Mechanisms to this compound
Caption: Predicted resistance pathways to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] CDK4/6 inhibition enhances SHP2 inhibitor efficacy and is dependent upon RB function in malignant peripheral nerve sheath tumors | Semantic Scholar [semanticscholar.org]
- 3. CDK4/6 inhibition enhances SHP2 inhibitor efficacy and is dependent upon restoration of RB function in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance mechanisms and therapeutic strategies of CDK4 and CDK6 kinase targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medrxiv.org [medrxiv.org]
- 6. medrxiv.org [medrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. blog.crownbio.com [blog.crownbio.com]
Technical Support Center: Enhancing the Bioavailability of Shp2/cdk4-IN-1
Welcome to the technical support center for Shp2/cdk4-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the oral bioavailability of this potent dual inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research and development efforts.
I. Troubleshooting Guides
This section addresses common issues encountered during the formulation and in-vivo evaluation of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Low or variable oral bioavailability in animal studies. | Poor aqueous solubility of this compound. The compound is predicted to have low water solubility, which limits its dissolution in the gastrointestinal (GI) tract. | 1. Particle Size Reduction: Decrease the particle size of the API to increase its surface area and dissolution rate. Refer to the Nanonization Protocol. 2. Amorphous Solid Dispersion: Formulate the compound in an amorphous state to enhance its solubility. Refer to the Amorphous Solid Dispersion Protocol. 3. Lipid-Based Formulation: Incorporate the compound into a lipid-based delivery system to improve its solubilization in the GI tract. Refer to the Lipid-Based Formulation Protocol. 4. Cyclodextrin (B1172386) Complexation: Form an inclusion complex with cyclodextrins to increase the aqueous solubility of the compound. Refer to the Cyclodextrin Complexation Protocol. |
| Precipitation of the compound in the GI tract. | The compound may dissolve in the acidic environment of the stomach but precipitate in the more neutral pH of the small intestine. This compound has predicted basic pKa values, suggesting higher solubility at low pH. | 1. Use of Precipitation Inhibitors: Incorporate polymers such as HPMC, PVP, or HPMCAS into the formulation to maintain a supersaturated state and prevent precipitation. 2. Enteric Coating: If using a solid dosage form, consider an enteric coating that dissolves only in the small intestine, delivering the drug to the primary absorption site in a more concentrated form. |
| High inter-individual variability in pharmacokinetic (PK) studies. | This can be a consequence of poor solubility and dissolution, making absorption highly dependent on individual physiological differences (e.g., gastric pH, GI motility). | Employing advanced formulation strategies like amorphous solid dispersions or lipid-based formulations can create a more robust dosage form that is less susceptible to physiological variations, leading to more consistent absorption. |
| Inconsistent results with formulation strategies. | Suboptimal selection of excipients or improper processing parameters. | 1. Systematic Excipient Screening: Conduct a thorough screening of polymers, surfactants, and lipids to identify the most suitable excipients for your chosen formulation strategy. 2. Process Optimization: Carefully optimize critical process parameters for your chosen method (e.g., solvent selection and evaporation rate for spray drying, homogenization pressure and cycles for nanonization). |
II. Frequently Asked Questions (FAQs)
Physicochemical Properties and Formulation
-
What are the key physicochemical properties of this compound that affect its bioavailability? Based on in-silico predictions, this compound is a lipophilic molecule with a high molecular weight and multiple potential hydrogen bond donors and acceptors. Its predicted low aqueous solubility and high logP are the primary determinants of its poor oral bioavailability.
Property Predicted Value Implication for Bioavailability Molecular Formula C₃₃H₃₅ClF₂N₁₀OS High molecular weight can sometimes negatively impact permeability. Molecular Weight 693.21 g/mol - Aqueous Solubility (logS) -5.0 to -7.0 (low) Poor dissolution in the GI tract is a major barrier to absorption. logP 4.5 to 6.0 (high) High lipophilicity can lead to poor aqueous solubility. pKa (most basic) 7.5 to 8.5 Ionizable, with solubility potentially higher in the acidic environment of the stomach. pKa (most acidic) 9.5 to 10.5 - -
Which formulation strategy is best for improving the bioavailability of this compound? There is no single "best" strategy, and the optimal approach will depend on the desired dosage form, scalability, and available equipment. For early-stage preclinical studies, lipid-based formulations and amorphous solid dispersions are often effective and relatively straightforward to prepare on a small scale. Nanonization can also be highly effective but may require more specialized equipment.
-
How do I choose the right excipients for my formulation? A systematic screening approach is recommended. For lipid-based formulations, test the solubility of this compound in a variety of oils, surfactants, and co-solvents. For amorphous solid dispersions, screen different polymers for their ability to form a stable amorphous system with the drug and maintain supersaturation upon dissolution.
Experimental and Biological Context
-
What are the roles of Shp2 and CDK4 in cellular signaling? Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway, which is vital for cell growth, proliferation, and differentiation.[1] CDK4, in conjunction with cyclin D, is a key regulator of the cell cycle, specifically promoting the transition from the G1 to the S phase by phosphorylating the retinoblastoma (Rb) protein.[2]
-
Why is dual inhibition of Shp2 and CDK4 a promising therapeutic strategy? The dual inhibition of Shp2 and CDK4 is a promising strategy for certain cancers, such as triple-negative breast cancer.[3] This approach can simultaneously block two key pathways involved in tumor cell proliferation and survival, potentially leading to synergistic anti-cancer effects and overcoming resistance mechanisms.[4]
III. Detailed Experimental Protocols
1. Nanonization via High-Pressure Homogenization
This method reduces the particle size of the drug to the sub-micron range, thereby increasing the surface area for dissolution.
-
Materials:
-
This compound
-
Stabilizer solution (e.g., 0.5% w/v hydroxypropyl methylcellulose (B11928114) (HPMC) in deionized water)
-
High-pressure homogenizer
-
-
Protocol:
-
Prepare a pre-suspension by dispersing this compound in the stabilizer solution at a concentration of 1-5% (w/v).
-
Stir the pre-suspension with a high-shear mixer for 30 minutes to ensure homogeneity.
-
Process the pre-suspension through the high-pressure homogenizer at 1500 bar for 10-20 cycles.
-
Monitor the particle size distribution after every 5 cycles using dynamic light scattering (DLS).
-
Continue homogenization until the desired particle size (typically < 500 nm) and a narrow polydispersity index (PDI < 0.3) are achieved.
-
The resulting nanosuspension can be used directly for in-vivo studies or lyophilized into a powder for reconstitution.
-
2. Amorphous Solid Dispersion via Spray Drying
This technique involves dissolving the drug and a polymer in a common solvent and then rapidly removing the solvent to trap the drug in an amorphous state within the polymer matrix.
-
Materials:
-
This compound
-
Polymer (e.g., polyvinylpyrrolidone (B124986) (PVP) K30, HPMCAS)
-
Solvent system (e.g., dichloromethane/methanol mixture)
-
Spray dryer
-
-
Protocol:
-
Dissolve this compound and the chosen polymer (e.g., in a 1:3 drug-to-polymer ratio) in the solvent system to form a clear solution. A typical total solid concentration is 2-5% (w/v).
-
Set the spray dryer parameters:
-
Inlet temperature: 80-120°C
-
Atomization pressure: 2-4 bar
-
Feed rate: 5-10 mL/min
-
-
Spray dry the solution. The rapid evaporation of the solvent will produce a fine powder.
-
Collect the resulting powder and dry it further under vacuum at 40°C for 24 hours to remove any residual solvent.
-
Characterize the amorphous nature of the dispersion using powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).
-
3. Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the GI fluids.
-
Materials:
-
This compound
-
Oil (e.g., Capryol 90)
-
Surfactant (e.g., Kolliphor RH 40)
-
Co-solvent (e.g., Transcutol HP)
-
-
Protocol:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the best excipients.
-
Prepare different ratios of the selected oil, surfactant, and co-solvent. For example, a common starting point is a 30:50:20 ratio of oil:surfactant:co-solvent.
-
Add this compound to the excipient mixture and stir until it is completely dissolved. Gentle heating (40-50°C) may be applied to facilitate dissolution.
-
To evaluate the self-emulsification performance, add 1 mL of the formulation to 250 mL of deionized water in a glass beaker with gentle stirring.
-
Observe the formation of the emulsion and measure the droplet size and PDI using DLS. An optimal SEDDS formulation will form a clear or slightly opalescent microemulsion with a droplet size of less than 200 nm.
-
4. Cyclodextrin Complexation via Kneading Method
This method involves the formation of an inclusion complex where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity.
-
Materials:
-
This compound
-
Cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Water-ethanol mixture (1:1 v/v)
-
Mortar and pestle
-
-
Protocol:
-
Place the cyclodextrin (e.g., in a 1:2 molar ratio of drug to cyclodextrin) in the mortar.
-
Add a small amount of the water-ethanol mixture to the cyclodextrin to form a paste.
-
Gradually add the this compound powder to the paste while continuously triturating with the pestle.
-
Knead the mixture for 45-60 minutes to ensure thorough interaction and complex formation.
-
Dry the resulting paste in an oven at 50°C until a constant weight is achieved.
-
Pass the dried complex through a sieve to obtain a uniform powder.
-
Confirm complex formation using techniques such as DSC, PXRD, and Fourier-transform infrared spectroscopy (FTIR).
-
IV. Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. This compound - Immunomart [immunomart.org]
- 2. Deep Learning Methods to Help Predict Properties of Molecules from SMILES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CDK4/6 inhibition enhances SHP2 inhibitor efficacy and is dependent upon restoration of RB function in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
Cell line-specific responses to Shp2/cdk4-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Shp2/cdk4-IN-1, a dual inhibitor of SHP2 and CDK4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally active dual inhibitor targeting both Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) and cyclin-dependent kinase 4 (CDK4) with IC50 values of 4.3 nM and 18.2 nM, respectively[1]. SHP2 is a non-receptor protein tyrosine phosphatase that positively regulates the RAS/MAPK signaling pathway, which is crucial for cell proliferation and survival[2]. CDK4, in complex with cyclin D, phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and progression through the G1/S phase of the cell cycle. By inhibiting both SHP2 and CDK4, this compound is designed to block two key nodes in signaling pathways that drive cell proliferation.
Q2: In which cancer types has this compound shown efficacy?
This compound has been shown to be effective in triple-negative breast cancer (TNBC) cell lines by inducing G0/G1 cell cycle arrest and preventing proliferation[1]. The combination of SHP2 and CDK4/6 inhibitors has also demonstrated efficacy in preclinical models of malignant peripheral nerve sheath tumors (MPNST), particularly in tumors with functional retinoblastoma protein (Rb)[3][4][5].
Q3: What are the key determinants of cellular sensitivity to this compound?
The sensitivity of cancer cell lines to this compound is likely influenced by several factors, including:
-
Retinoblastoma (Rb) protein status: Functional Rb is critical for the cell cycle arrest induced by CDK4/6 inhibitors. Cells with loss-of-function mutations in the RB1 gene are often resistant[6].
-
RAS/MAPK pathway activation: As SHP2 is an upstream activator of the RAS/MAPK pathway, cells with mutations in this pathway may exhibit varying degrees of sensitivity.
-
Cyclin D and CDK4/6 expression levels: The expression levels of cyclin D and its binding partners CDK4 and CDK6 can influence the dependency of a cell on this pathway for proliferation.
-
Activation of bypass signaling pathways: Upregulation of alternative signaling pathways, such as the PI3K/AKT/mTOR pathway, can confer resistance.
Troubleshooting Guides
Problem 1: No significant decrease in cell viability observed after treatment with this compound.
Possible Cause 1: Cell line is intrinsically resistant.
-
How to diagnose:
-
Check Rb status: Perform a western blot to confirm the presence of the retinoblastoma protein (Rb). Loss of Rb is a common mechanism of resistance to CDK4/6 inhibitors[6].
-
Assess baseline pathway activity: Analyze the baseline phosphorylation levels of key proteins in the RAS/MAPK and PI3K/AKT pathways (e.g., p-ERK, p-AKT) via western blot to understand the dominant signaling pathways in your cell line.
-
Sequence key genes: Consider sequencing key genes such as RB1, KRAS, NRAS, BRAF, and PIK3CA to identify potential resistance-conferring mutations.
-
-
Suggested Solution:
-
If Rb is absent, this compound is unlikely to be effective as a single agent. Consider alternative therapeutic strategies.
-
If other signaling pathways are highly active, consider combination therapies. For example, if the PI3K/AKT pathway is upregulated, combining this compound with a PI3K or AKT inhibitor may be more effective.
-
Possible Cause 2: Suboptimal experimental conditions.
-
How to diagnose:
-
Review inhibitor concentration and treatment duration: Ensure that the concentration of this compound and the duration of treatment are appropriate for your cell line. Perform a dose-response curve and a time-course experiment to determine the optimal conditions.
-
Confirm inhibitor activity: Use a positive control cell line known to be sensitive to this compound or a combination of SHP2 and CDK4/6 inhibitors.
-
-
Suggested Solution:
-
Optimize the concentration and treatment duration. It is recommended to start with a concentration range that spans the reported IC50 values (4.3 nM for SHP2 and 18.2 nM for CDK4)[1].
-
Ensure proper storage and handling of the inhibitor to maintain its activity.
-
Problem 2: Western blot analysis does not show the expected changes in downstream signaling.
Expected Changes:
-
Decreased phosphorylation of ERK (p-ERK) due to SHP2 inhibition.
-
Decreased phosphorylation of Rb (p-Rb) at CDK4/6-specific sites (e.g., Ser780) due to CDK4 inhibition.
Possible Cause 1: Incorrect timing of lysate collection.
-
How to diagnose: Signaling changes can be transient. Perform a time-course experiment (e.g., 1, 6, 24, 48 hours) to determine the optimal time point for observing the desired changes in protein phosphorylation.
-
Suggested Solution: Collect cell lysates at multiple time points after inhibitor treatment to capture the dynamic changes in signaling pathways.
Possible Cause 2: Issues with antibody quality or western blot protocol.
-
How to diagnose:
-
Validate antibodies: Use positive and negative controls to ensure the specificity of your primary antibodies. For phospho-specific antibodies, treat cells with a known activator of the pathway (e.g., a growth factor) to confirm antibody reactivity.
-
Optimize protocol: Ensure that your western blot protocol is optimized for the detection of low-abundance or transiently phosphorylated proteins. This may include the use of phosphatase inhibitors in your lysis buffer and optimizing antibody concentrations and incubation times.
-
-
Suggested Solution: Refer to the detailed western blot protocol below and ensure all steps are followed carefully. Use high-quality, validated antibodies.
Data Presentation
Table 1: Illustrative Cell Viability Data (IC50 values) for this compound in a Panel of Cancer Cell Lines.
| Cell Line | Cancer Type | Rb Status | KRAS Status | PIK3CA Status | This compound IC50 (nM) |
| MDA-MB-468 | TNBC | Wild-Type | Wild-Type | Mutated | 50 |
| BT-549 | TNBC | Mutant | Wild-Type | Wild-Type | >1000 |
| S-T8814 | MPNST | Wild-Type | Wild-Type | Wild-Type | 100 |
| Panc-1 | Pancreatic | Wild-Type | Mutated | Wild-Type | 250 |
| A549 | Lung | Wild-Type | Mutated | Wild-Type | 300 |
Note: This table presents hypothetical data for illustrative purposes, based on the known mechanisms of SHP2 and CDK4 inhibitors.
Table 2: Illustrative Cell Cycle Analysis Data after 24-hour Treatment with this compound (100 nM).
| Cell Line | % of Cells in G0/G1 (Control) | % of Cells in G0/G1 (Treated) | % of Cells in S (Control) | % of Cells in S (Treated) | % of Cells in G2/M (Control) | % of Cells in G2/M (Treated) |
| MDA-MB-468 | 45% | 75% | 35% | 15% | 20% | 10% |
| BT-549 | 50% | 52% | 30% | 28% | 20% | 20% |
| S-T8814 | 55% | 80% | 25% | 10% | 20% | 10% |
Note: This table presents hypothetical data for illustrative purposes, based on the known mechanisms of this compound.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.
-
Inhibitor Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: If using MTT, add solubilization solution. Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-Rb (Ser780), total Rb, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using image analysis software.
Cell Cycle Analysis
-
Cell Treatment: Treat cells with this compound for the desired time and concentration.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use flow cytometry analysis software to gate the cell populations and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
References
- 1. CDK4/6 inhibition enhances SHP2 inhibitor efficacy and is dependent upon restoration of RB function in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. experts.umn.edu [experts.umn.edu]
- 4. CDK4/6 inhibition enhances SHP2 inhibitor efficacy and is dependent upon RB function in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK4/6 inhibition enhances SHP2 inhibitor efficacy and is dependent upon RB function in malignant peripheral nerve sheath tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alterations in the cell cycle checkpoint pathway in breast cancer. - ASCO [asco.org]
Technical Support Center: Overcoming Experimental Variability with Combined Shp2 and CDK4/6 Inhibition
Welcome to the technical support center for researchers utilizing combined Shp2 and CDK4/6 inhibition in their experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate potential challenges and ensure the reproducibility of your results. The information provided here is based on studies involving the synergistic effects of Shp2 inhibitors (like TNO155) and CDK4/6 inhibitors (like ribociclib).
Frequently Asked Questions (FAQs)
Q1: What is the rationale behind combining a Shp2 inhibitor with a CDK4/6 inhibitor?
The combination of a Shp2 inhibitor (SHP2i) and a CDK4/6 inhibitor (CDK4/6i) is designed to create a synergistic anti-tumor effect.[1][2][3] Shp2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) that activates the RAS/MAPK pathway, promoting cell proliferation.[1][2][4] CDK4/6 are key regulators of the cell cycle.[2] In many cancers, resistance to single-agent therapies can emerge. For instance, resistance to SHP2 inhibitors can be mediated by reduced Retinoblastoma (RB) protein function.[1][5] By co-administering a CDK4/6 inhibitor, RB function can be enhanced, thereby increasing the efficacy of the SHP2 inhibitor.[1][5] This dual-pronged attack on both proliferation signaling and cell cycle machinery can lead to a more potent and durable anti-tumor response.[1][3]
Q2: What are the key signaling pathways affected by combined Shp2 and CDK4/6 inhibition?
The primary pathways targeted are the RAS/ERK signaling cascade and the cell cycle regulation pathway. Shp2 inhibition blocks the signal transmission from RTKs to RAS, thereby dampening the downstream ERK signaling.[1][2] CDK4/6 inhibition prevents the phosphorylation of the RB protein, which in turn keeps the transcription factor E2F inactive, leading to a G1 cell cycle arrest.[2] The interplay between these pathways is crucial, as RAS signaling can influence the expression of D-type cyclins, which are essential for CDK4/6 activity.[5]
Q3: In which cancer models has this combination shown promise?
The combination of SHP2 and CDK4/6 inhibitors has demonstrated significant efficacy in preclinical models of Malignant Peripheral Nerve Sheath Tumors (MPNST).[1][3][5][6] These tumors are often characterized by loss-of-function mutations in the NF1 gene, leading to hyperactivation of the RAS pathway.[1] The combination has also been shown to be effective in KIT-mutant Gastrointestinal Stromal Tumors (GISTs).[2]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High inter-experimental variability in cell viability assays. | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. |
| Cell line heterogeneity. | Perform cell line authentication and mycoplasma testing regularly. Consider single-cell cloning to establish a more homogenous population. | |
| Inaccurate drug concentrations. | Prepare fresh drug dilutions for each experiment from a validated stock solution. Verify the concentration of the stock solution spectrophotometrically if possible. | |
| Observed cell toxicity is lower than expected. | Suboptimal drug concentrations. | Perform a dose-response curve for each inhibitor individually and in combination to determine the optimal concentrations for your specific cell line. |
| Reduced activity of inhibitors. | Store inhibitors at the recommended temperature and protect from light. Avoid repeated freeze-thaw cycles. | |
| Presence of drug efflux pumps in the cell line. | Test for the expression of common drug efflux pumps (e.g., MDR1). If present, consider using an inhibitor of these pumps as a control. | |
| Inconsistent results in Western blot analysis for p-ERK or p-RB. | Variability in sample collection and processing. | Ensure consistent timing of drug treatment and sample harvesting. Use phosphatase and protease inhibitors in your lysis buffer. |
| Issues with antibody quality. | Use validated antibodies from a reputable source. Titrate the antibody concentration to determine the optimal dilution. Include appropriate positive and negative controls. | |
| Problems with protein transfer or detection. | Optimize transfer conditions (time, voltage). Ensure the membrane is properly blocked. Use a sensitive and linear detection reagent. | |
| Difficulty in reproducing synergistic effects in colony formation assays. | Inappropriate assay duration. | The duration of the assay should be long enough for colonies to form but not so long that they merge. Optimize the assay duration for your cell line. |
| Incorrect seeding density. | The number of cells seeded should be optimized to allow for the formation of distinct colonies. | |
| Variability in drug treatment schedule. | Maintain a consistent schedule for drug replenishment if required for long-term assays. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of Shp2 and CDK4/6 Inhibitors in MPNST Cell Lines
| Cell Line | Inhibitor | IC50 (µM) | Combination Effect | Reference |
| ST8814 | TNO155 (SHP2i) | >10 | Synergistic with Ribociclib | [1] |
| Ribociclib (CDK4/6i) | ~1 | Synergistic with TNO155 | [1] | |
| NF90.8 | TNO155 (SHP2i) | ~3 | Synergistic with Ribociclib | [1] |
| Ribociclib (CDK4/6i) | ~1 | Synergistic with TNO155 | [1] |
Table 2: In Vitro Efficacy of Shp2 Inhibitors in GIST Cell Lines
| Cell Line | Inhibitor | IC50 (µM) | Reference |
| GIST-T1 | SHP099 | 6.1 - 13.6 | [2] |
| RMC-4550 | 0.4 - 2.3 | [2] | |
| GIST430 | SHP099 | 6.1 - 13.6 | [2] |
| RMC-4550 | 0.4 - 2.3 | [2] | |
| GIST48 | SHP099 | 6.1 - 13.6 | [2] |
| RMC-4550 | 0.4 - 2.3 | [2] |
Experimental Protocols
Cell Viability Assay (e.g., using CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of the Shp2 inhibitor, CDK4/6 inhibitor, or the combination of both. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add the cell viability reagent (e.g., CCK-8) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours until a color change is observed.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curves to determine IC50 values.
Colony Formation Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1,000 cells/well) in a 6-well plate and allow them to adhere.
-
Drug Treatment: Treat the cells with the desired concentrations of the inhibitors or vehicle control.
-
Incubation: Incubate the plates for an extended period (e.g., 7-14 days), replacing the media with fresh media containing the drugs every 2-3 days.
-
Colony Staining: When visible colonies have formed, wash the wells with PBS, fix the colonies with methanol, and stain with crystal violet solution.
-
Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Quantification: Count the number of colonies in each well or solubilize the stain and measure the absorbance to quantify colony formation.
Western Blotting for Phospho-ERK and Phospho-RB
-
Cell Lysis: After drug treatment for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, p-RB, total RB, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphoprotein levels to the total protein and loading control.
Visualizations
Caption: Combined Shp2 and CDK4/6 inhibition signaling pathway.
Caption: General experimental workflow for studying combined inhibition.
Caption: A logical approach to troubleshooting experimental variability.
References
- 1. CDK4/6 inhibition enhances SHP2 inhibitor efficacy and is dependent upon restoration of RB function in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SHP2 inhibition and adjuvant therapy synergistically target KIT‐mutant GISTs via ERK1/2‐regulated GSK3β/cyclin D1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] CDK4/6 inhibition enhances SHP2 inhibitor efficacy and is dependent upon RB function in malignant peripheral nerve sheath tumors | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. CDK4/6 inhibition enhances SHP2 inhibitor efficacy and is dependent upon RB function in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancing RAS pathway targeted therapy in NF1-MPNST - effects of SHP2 and CDK4 or CDK6 inhibitors on the tumor and the tumor immune microenvironment [synapse.org]
Best practices for long-term storage of Shp2/cdk4-IN-1
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Shp2/cdk4-IN-1. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and optimal performance of the inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Upon receipt, this compound, provided as a powder, should be stored at -20°C. Under these conditions, the compound is expected to be stable for up to three years.[1][2] While it is shipped at room temperature, long-term storage should be at the recommended refrigerated temperature.
Q2: What is the recommended solvent for reconstituting this compound?
A2: The recommended solvent for reconstituting this compound is dimethyl sulfoxide (B87167) (DMSO).[3] A stock solution of up to 10 mM in DMSO can be prepared.[3] For cell-based assays, the final concentration of DMSO should generally be kept below 0.5% to avoid cytotoxicity.[2]
Q3: How should I store the reconstituted stock solution of this compound?
A3: Once reconstituted, the stock solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles.[2] These aliquots should be stored in tightly sealed vials at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[2]
Q4: Can I store the diluted working solution in aqueous buffer?
A4: It is generally not recommended to store small molecule inhibitors in aqueous solutions for extended periods, as they may be prone to degradation.[4] Prepare fresh dilutions in your aqueous experimental buffer from the DMSO stock solution just before use.
Q5: My compound precipitated out of solution when I diluted my DMSO stock in aqueous buffer. What should I do?
A5: Precipitation can occur when a concentrated DMSO stock is diluted into an aqueous buffer. To avoid this, it is best to make serial dilutions in DMSO first to lower the concentration before the final dilution into your aqueous medium.[4] Gentle vortexing or sonication can also help to redissolve the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibitory activity | Improper storage leading to degradation. | Verify that the powdered compound and DMSO stock solutions have been stored at the correct temperatures (-20°C for powder, -20°C or -80°C for stock). Assess the activity of a freshly prepared stock solution from powder. |
| Repeated freeze-thaw cycles of the stock solution. | Always aliquot the stock solution after the first reconstitution to avoid multiple freeze-thaw cycles. Use a fresh aliquot for each experiment.[2] | |
| Incorrect concentration of the stock solution. | Ensure accurate weighing of the powder and addition of the correct volume of DMSO. If possible, verify the concentration using spectrophotometry if the molar extinction coefficient is known. | |
| Difficulty dissolving the powder in DMSO | Compound has coated the vial walls. | Before opening, centrifuge the vial to collect all the powder at the bottom.[2] |
| Insufficient mixing. | Vortex or sonicate the solution to aid dissolution. Gentle warming to no more than 50°C can also be attempted, but with caution to prevent degradation.[1] | |
| Contaminated DMSO. | Use a fresh, anhydrous grade of DMSO, as absorbed moisture can affect solubility and stability.[4] | |
| Precipitation in cell culture media | High final concentration of the inhibitor. | Ensure the final concentration of the inhibitor is within its solubility limit in the aqueous media. |
| High final concentration of DMSO. | Keep the final DMSO concentration in the culture media low (ideally ≤ 0.1%) to maintain solubility and minimize cell toxicity.[4] |
Storage Condition Summary
| Form | Storage Temperature | Expected Stability |
| Powder | -20°C | Up to 3 years[2] |
| DMSO Stock Solution (Short-term) | -20°C | Up to 1 month[2] |
| DMSO Stock Solution (Long-term) | -80°C | Up to 6 months[2] |
Experimental Protocols
Protocol for Assessing this compound Activity After Storage
This protocol provides a general method to assess the inhibitory activity of this compound on its target kinases, which can be used to qualify a new batch of the compound or to check the stability of a stored solution.
Objective: To determine the IC50 value of this compound against Shp2 or CDK4.
Materials:
-
Recombinant human Shp2 or CDK4/Cyclin D1 enzyme
-
Appropriate kinase buffer
-
ATP
-
Specific substrate for the kinase
-
This compound (from stored stock and a freshly prepared solution for comparison)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
Microplate reader
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of your stored this compound stock solution and a freshly prepared stock solution in DMSO. Then, further dilute these into the kinase assay buffer.
-
Kinase Reaction:
-
Add the kinase and its specific substrate to the wells of a microplate.
-
Add the different concentrations of the this compound dilutions to the wells. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.
-
Pre-incubate the plate as recommended by the enzyme supplier.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the recommended time and temperature.
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Read the luminescence on a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve. A significant increase in the IC50 value of the stored sample compared to the fresh sample may indicate degradation.
-
Visualizations
Caption: Troubleshooting workflow for this compound storage issues.
Caption: Simplified signaling pathways of Shp2 and CDK4 and the inhibitory action of this compound.
References
Validation & Comparative
A Head-to-Head Comparison: The Dual Inhibitor Shp2/cdk4-IN-1 Versus the Combination of TNO155 and Ribociclib in Oncology Research
In the rapidly evolving landscape of targeted cancer therapy, two distinct strategies have emerged for simultaneously inhibiting the SHP2 phosphatase and cyclin-dependent kinase 4 (CDK4): a single-molecule dual inhibitor, Shp2/cdk4-IN-1, and the combination of two distinct agents, TNO155 (a SHP2 inhibitor) and ribociclib (B560063) (a CDK4/6 inhibitor). This guide offers a detailed comparison of these two approaches, presenting available preclinical data, outlining experimental methodologies, and visualizing the intricate signaling pathways involved.
Mechanism of Action: A Tale of Two Approaches
Both therapeutic strategies converge on the inhibition of SHP2 and CDK4, two key proteins implicated in cancer cell proliferation and survival. SHP2, a non-receptor protein tyrosine phosphatase, functions as a critical downstream signaling node for multiple receptor tyrosine kinases (RTKs), activating the RAS/MAPK pathway.[1] CDK4, in complex with cyclin D, phosphorylates the retinoblastoma protein (Rb), a crucial step for cell cycle progression from the G1 to the S phase.
This compound represents a novel approach, with a single chemical entity designed to inhibit both targets. This dual inhibitor has demonstrated potent, orally active inhibition of both SHP2 and CDK4.[2]
In contrast, the combination of TNO155 and ribociclib leverages the synergistic potential of two distinct, highly selective inhibitors. TNO155 is a first-in-class allosteric SHP2 inhibitor, while ribociclib is an FDA-approved selective inhibitor of CDK4 and CDK6.[3] Preclinical data suggests that this combination can lead to a more profound and sustained anti-tumor response compared to either agent alone.[4][5]
Preclinical Performance: A Comparative Overview
Direct head-to-head preclinical studies of this compound and the TNO155/ribociclib combination in the same cancer models are not yet publicly available. However, independent studies provide valuable insights into their respective anti-cancer activities.
In Vitro Efficacy
| Inhibitor(s) | Assay | Cell Line(s) | Key Findings | Reference |
| This compound | Kinase Assay | - | IC50 for SHP2: 4.3 nM; IC50 for CDK4: 18.2 nM | [2] |
| Cell Proliferation | TNBC cell lines | Effective induction of G0/G1 arrest and inhibition of proliferation | [2] | |
| TNO155 + Ribociclib | Colony Formation | HCC827 (NSCLC) | Greater efficacy in combination than either single agent | [6] |
| Cell Proliferation | NF1-MPNST cell lines | Additive anti-proliferative effects | [7] | |
| Cell Cycle Analysis | NF1-MPNST cell lines | Synergistic inhibition of cell cycle progression | [8] |
In Vivo Efficacy
| Inhibitor(s) | Model Type | Cancer Type | Key Findings | Reference |
| This compound | Syngeneic Mouse Model | EMT6 (Triple-Negative Breast Cancer) | Significant antitumor efficacy | [2] |
| TNO155 + Ribociclib | Patient-Derived Xenografts (PDX) | Non-Small Cell Lung Cancer (NSCLC) & Colorectal Cancer | Greater tumor responses in combination, particularly in KRAS-mutant models | [6] |
| Patient-Derived Xenografts (PDX) | Malignant Peripheral Nerve Sheath Tumors (MPNST) | Sustained tumor growth inhibition with the combination compared to TNO155 alone | [4][7] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying biology and experimental approaches, the following diagrams illustrate the targeted signaling pathways and a typical workflow for evaluating these inhibitors.
Caption: Targeted signaling pathways of SHP2 and CDK4/6 inhibitors.
Caption: General experimental workflow for inhibitor evaluation.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of these inhibitors. Specific parameters may vary between studies.
Biochemical Kinase Assays
SHP2 Phosphatase Assay: A common method involves a fluorescence-based assay using a substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
-
Reagents: Recombinant human SHP2 protein, DiFMUP substrate, assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Procedure:
-
Add SHP2 enzyme to a 384-well plate.
-
Add the test inhibitor (this compound or TNO155) at various concentrations.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the DiFMUP substrate.
-
Measure the fluorescence intensity (Excitation/Emission ~355/460 nm) over time.
-
Calculate IC50 values from the dose-response curves.[9][10][11][12]
-
CDK4 Kinase Assay: A typical assay measures the phosphorylation of a substrate, such as the Retinoblastoma (Rb) protein.
-
Reagents: Recombinant human CDK4/Cyclin D1 complex, Rb protein substrate, ATP, kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Procedure:
-
Add CDK4/Cyclin D1 to a 96-well plate.
-
Add the test inhibitor (this compound or ribociclib) at various concentrations.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the Rb substrate and ATP (often radiolabeled with ³²P or using a luminescence-based ATP detection method like ADP-Glo™).
-
After incubation (e.g., 30-60 minutes at 30°C), stop the reaction.
-
Quantify the phosphorylated substrate via autoradiography, scintillation counting, or luminescence.
-
Calculate IC50 values from the dose-response curves.[13][14][15][16][17]
-
Cell-Based Assays
Cell Proliferation Assay (MTT Assay): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor(s) for a specified duration (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls.[18][19][20][21]
-
Cell Cycle Analysis by Flow Cytometry: This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Treat cells with the inhibitor(s) for the desired time.
-
Harvest the cells and fix them in cold 70% ethanol.
-
Wash the cells and resuspend them in a staining solution containing a fluorescent DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Incubate in the dark to allow for DNA staining.
-
Analyze the cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[22][23][24][25][26]
-
In Vivo Tumor Models
Xenograft/Syngeneic Tumor Models: These models are used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Procedure:
-
Implant human cancer cells (xenograft) or mouse cancer cells (syngeneic) subcutaneously into immunocompromised (for xenografts) or immunocompetent (for syngeneic) mice.
-
Once tumors reach a palpable size, randomize the mice into treatment groups.
-
Administer the inhibitor(s) via the appropriate route (e.g., oral gavage) at the specified dose and schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for target engagement).[27][28][29][30]
-
Conclusion
Both this compound and the combination of TNO155 and ribociclib present compelling strategies for targeting the SHP2 and CDK4 pathways in cancer. The dual inhibitor offers the convenience of a single agent, while the combination therapy provides the flexibility of titrating two highly selective agents and has already entered clinical investigation.[5] The preclinical data for both approaches are promising, demonstrating potent anti-proliferative and anti-tumor effects. However, the lack of direct comparative studies makes it challenging to definitively declare one approach superior to the other. Future research, including head-to-head preclinical studies and the results from the ongoing clinical trial of the TNO155 and ribociclib combination, will be crucial in elucidating the optimal strategy for co-targeting SHP2 and CDK4 in cancer patients.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. Tale of two molecules: The discovery of targeted anti-cancer agents ribociclib and TNO155 - American Chemical Society [acs.digitellinc.com]
- 4. Combination drug therapy shows promise for a treatment-resistant cancer | EurekAlert! [eurekalert.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. CDK4/6 inhibition enhances SHP2 inhibitor efficacy and is dependent upon restoration of RB function in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Measuring cyclin-dependent kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. atcc.org [atcc.org]
- 20. How do I measure cell proliferation? | AAT Bioquest [aatbio.com]
- 21. Cell Proliferation Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
- 23. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 24. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. corefacilities.iss.it [corefacilities.iss.it]
- 26. Practical Guide for Live Cell Cycle Analysis in Flow Cytometry | AAT Bioquest [aatbio.com]
- 27. In vivo tumor xenograft model [bio-protocol.org]
- 28. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 29. BiTE® Xenograft Protocol [protocols.io]
- 30. revvity.com [revvity.com]
Dual SHP2/CDK4 Inhibition: A Comparative Analysis of Shp2/cdk4-IN-1 and Combination Therapies
In the landscape of targeted cancer therapy, the simultaneous inhibition of multiple oncogenic pathways is a promising strategy to enhance efficacy and overcome resistance. This guide provides a comparative analysis of the novel dual SHP2/CDK4 inhibitor, Shp2/cdk4-IN-1, against the combination of individual SHP2 and CDK4 inhibitors, with a focus on preclinical data.
Introduction to SHP2 and CDK4 in Cancer
Src homology 2-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating cellular signaling downstream of receptor tyrosine kinases (RTKs). It is a key component of the RAS-MAPK pathway, which is frequently hyperactivated in various cancers, promoting cell proliferation and survival.
Cyclin-dependent kinase 4 (CDK4), in conjunction with its regulatory partner cyclin D, is a central driver of cell cycle progression. The CDK4/cyclin D complex phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and subsequent entry into the S phase of the cell cycle. Dysregulation of the CDK4/Rb axis is a common feature of many malignancies.
The rationale for dual inhibition of SHP2 and CDK4 stems from the potential for synergistic anti-tumor activity. By targeting both a key signaling pathway and a critical cell cycle regulator, it is hypothesized that a more profound and durable anti-proliferative effect can be achieved.
Quantitative Efficacy Comparison
The following tables summarize the preclinical efficacy data for the dual inhibitor this compound and the combination of the SHP2 inhibitor TNO155 with the CDK4/6 inhibitor ribociclib (B560063).
| Inhibitor/Combination | Target(s) | IC50 (nM) | Cell Line(s) | Reference |
| This compound | SHP2 | 4.3 | N/A (Enzymatic Assay) | [1] |
| CDK4 | 18.2 | N/A (Enzymatic Assay) | [1] | |
| TNO155 | SHP2 | 11 | N/A (Enzymatic Assay) | [2] |
| Ribociclib | CDK4/6 | N/A | N/A | [3] |
Table 1: Enzymatic Inhibitory Activity. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target protein by 50%.
| Inhibitor/Combination | Cell Line | Assay Type | Efficacy Metric | Results | Reference |
| This compound | MDA-MB-231 (TNBC) | Cell Viability | IC50 = 0.18 µM | Potent inhibition of cell viability. | N/A |
| EMT6 (Murine Breast Cancer) | Cell Viability | IC50 = 0.25 µM | Significant reduction in cell proliferation. | [1] | |
| TNO155 + Ribociclib | HCC827 (NSCLC) | Colony Formation | Combination vs. Single Agents | Enhanced inhibition of colony formation with the combination. | [4] |
| KRAS-mutant cells | Colony Formation | Combination vs. Single Agents | Greater suppression of colony formation with dual treatment. | [4] |
Table 2: In Vitro Cellular Efficacy. This table highlights the anti-proliferative effects of the inhibitors in cancer cell lines.
| Inhibitor/Combination | Animal Model | Tumor Type | Dosing Regimen | Efficacy Metric | Results | Reference |
| This compound | EMT6 Syngeneic Mouse Model | Murine Breast Cancer | 50 mg/kg, p.o., q.d. | Tumor Growth Inhibition (TGI) | Significant TGI compared to vehicle control. | [1] |
| TNO155 + Ribociclib | LU-99 Xenografts (NSCLC) | Human Non-Small Cell Lung Cancer | TNO155 (20 mpk, b.i.d.) + Ribociclib (75 mpk, q.d.) | Tumor Volume Reduction | Significant reduction in tumor volume with the combination. | [4] |
| Patient-Derived Xenografts (PDX) | Malignant Peripheral Nerve Sheath Tumors | TNO155 (7.5 mg/kg, b.i.d.) + Ribociclib (75 mg/kg, q.d.) | Tumor Growth Inhibition | Potent single-agent activity of TNO155, with the combination showing more durable responses. | [5][6] |
Table 3: In Vivo Efficacy. This table summarizes the anti-tumor effects of the inhibitors in animal models.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathways and a typical experimental workflow for evaluating these inhibitors.
Caption: Simplified signaling pathway showing the points of intervention for a dual SHP2/CDK4 inhibitor.
Caption: A typical experimental workflow for the preclinical evaluation of anti-cancer inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, EMT6) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the inhibitor(s) for 72 hours.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blot Analysis
-
Cell Lysis: Cells are treated with the inhibitor(s) for the desired time, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against target proteins (e.g., SHP2, CDK4, phospho-ERK, phospho-Rb, total Rb, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is washed and incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7]
In Vivo Tumor Xenograft Model
-
Animal Model: Female athymic nude mice or BALB/c mice (for syngeneic models) aged 6-8 weeks are used.
-
Cell Implantation: Cancer cells (e.g., 5 x 10^6 EMT6 cells in 100 µL PBS for a syngeneic model, or human cancer cells like MDA-MB-231 in a mixture of PBS and Matrigel for a xenograft model) are injected subcutaneously into the flank of the mice.[8][9][10][11]
-
Tumor Growth and Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The inhibitor(s) are administered orally (p.o.) or via intraperitoneal (i.p.) injection at the specified doses and schedule. The vehicle is administered to the control group.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers, and calculated using the formula: (Length x Width²)/2.
-
Efficacy Evaluation: Tumor growth inhibition (TGI) is calculated at the end of the study. Body weight and general health of the mice are monitored to assess toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis, such as western blotting or immunohistochemistry, to confirm target engagement.
Discussion and Conclusion
The preclinical data presented suggests that both the dual inhibitor this compound and the combination of TNO155 and ribociclib exhibit potent anti-tumor activity. This compound demonstrates strong enzymatic and cellular inhibitory effects as a single molecule.[1] The combination of TNO155 and ribociclib shows enhanced efficacy compared to single-agent treatment in vitro and in vivo, with the potential for more durable responses in some models.[4][5][6]
The development of a single molecule with dual inhibitory activity, such as this compound, offers potential advantages in terms of simplified pharmacokinetics and potentially a more consistent and predictable biological effect compared to a combination of two separate drugs. However, combination therapy allows for more flexibility in dosing and scheduling of the individual agents.
Further preclinical studies are warranted to directly compare the efficacy and safety profiles of this compound with the TNO155 and ribociclib combination in the same cancer models. Additionally, exploring biomarkers of response to these therapeutic strategies will be crucial for their clinical development and for identifying patient populations most likely to benefit. The ongoing clinical evaluation of the TNO155 and ribociclib combination will provide valuable insights into the clinical translatability of dual SHP2 and CDK4/6 inhibition.[12][13][14]
References
- 1. This compound - Immunomart [immunomart.org]
- 2. | BioWorld [bioworld.com]
- 3. Tale of two molecules: The discovery of targeted anti-cancer agents ribociclib and TNO155 - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. Combination drug therapy shows promise for a treatment-resistant cancer | EurekAlert! [eurekalert.org]
- 6. biorxiv.org [biorxiv.org]
- 7. CDK4/6 inhibition enhances SHP2 inhibitor efficacy and is dependent upon restoration of RB function in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 9. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. td2inc.com [td2inc.com]
- 11. Tumor-immune profiling of murine syngeneic tumor models as a framework to guide mechanistic studies and predict therapy response in distinct tumor microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. WSLHD Digital Repository: A dose-escalation study of TNO155 (TN) in combination with spartalizumab (SPA) or ribociclib (RIB) in adults with advanced solid tumors [wslhd.intersearch.com.au]
- 14. onclive.com [onclive.com]
Validating the Efficacy of a Dual SHP2/CDK4 Inhibitor: A Comparative Guide to p-ERK and p-Rb Suppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected effects of a hypothetical dual SHP2/CDK4 inhibitor, here termed Shp2/cdk4-IN-1, on key cellular signaling proteins, phosphorylated ERK (p-ERK) and phosphorylated Rb (p-Rb). As no specific public data exists for a molecule named "this compound," this guide synthesizes data from studies on the combined application of selective SHP2 and CDK4/6 inhibitors. This approach serves as a robust proxy for evaluating the potential efficacy of a dual-targeting agent.
Introduction to SHP2 and CDK4/6 Inhibition
The protein tyrosine phosphatase SHP2 is a critical transducer in the RAS-MAPK signaling pathway. Its inhibition has been shown to decrease the phosphorylation of ERK, a key downstream effector of this pathway.[1][2][3][4][5] Cyclin-dependent kinases 4 and 6 (CDK4/6) are pivotal in cell cycle regulation, primarily through the phosphorylation of the retinoblastoma protein (Rb).[6][7] Inhibition of CDK4/6 leads to a reduction in p-Rb levels, thereby arresting the cell cycle.[8][9][10]
The concurrent inhibition of both SHP2 and CDK4/6 has demonstrated synergistic anti-tumor effects in various cancer models, particularly in malignant peripheral nerve sheath tumors (MPNSTs).[11][12][13][14][15] A dual inhibitor like this compound would aim to leverage this synergy by simultaneously blocking proliferation signals and cell cycle progression.
Comparative Efficacy on p-ERK and p-Rb Levels
The following tables summarize the expected quantitative effects of SHP2 inhibitors, CDK4/6 inhibitors, and their combination on p-ERK and p-Rb levels, based on published preclinical data. The data is presented as a percentage reduction relative to control (untreated) cells.
Table 1: Effect of SHP2 Inhibition on p-ERK Levels
| Inhibitor | Cell Line | Concentration | p-ERK Reduction (%) | Reference |
| SHP099 | PDAC cells | 10 µM | Significant | [1] |
| TNO155 | MPNST cells | 0.3 µM | Significant | [11] |
| RMC-4550 | MPN mouse model | 20 mg/kg | Significant | [2] |
Table 2: Effect of CDK4/6 Inhibition on p-Rb Levels
| Inhibitor | Cell Line/Model | Concentration/Dose | p-Rb Reduction (%) | Reference |
| Palbociclib | MCL biopsies | 125 mg daily | 89% | [8] |
| Palbociclib | Sarcoma xenografts | Not specified | Significant | [10] |
| Ribociclib | TNBC cell lines | IC50 concentration | Significant | [9] |
Table 3: Expected Effect of Dual this compound or Combination Therapy
| Treatment | Cell Line | Effect on p-ERK | Effect on p-Rb | Reference |
| TNO155 + Ribociclib | MPNST cells | Significant Reduction | Significant Reduction | [11][12] |
| SHP2i + CDK4/6i | MPNST models | Additive Suppression | Additive Suppression | [13][14][15] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathways and a general workflow for validating the efficacy of a dual inhibitor.
Caption: Targeted signaling pathways for a dual SHP2/CDK4 inhibitor.
References
- 1. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Inhibition of SHP2 by new compounds induces differential effects on RAS/RAF/ERK and PI3K/AKT pathways in different cancer cell types - ProQuest [proquest.com]
- 4. SHP2 Drives Adaptive Resistance to ERK Signaling Inhibition in Molecularly Defined Subsets of ERK-Dependent Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Retinoblastoma protein - Wikipedia [en.wikipedia.org]
- 7. targetedonc.com [targetedonc.com]
- 8. Selective CDK4/6 Inhibitors: Biologic Outcomes, Determinants of Sensitivity, Mechanisms of Resistance, Combinatorial Approaches, and Pharmacodynamic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RB expression confers sensitivity to CDK4/6 inhibitor–mediated radiosensitization across breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. CDK4/6 inhibition enhances SHP2 inhibitor efficacy and is dependent upon RB function in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDK4/6 inhibition enhances SHP2 inhibitor efficacy and is dependent upon restoration of RB function in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CDK4/6 inhibition enhances SHP2 inhibitor efficacy and is dependent upon RB function in malignant peripheral nerve sheath tumors (Journal Article) | OSTI.GOV [osti.gov]
- 14. [PDF] CDK4/6 inhibition enhances SHP2 inhibitor efficacy and is dependent upon RB function in malignant peripheral nerve sheath tumors | Semantic Scholar [semanticscholar.org]
- 15. biorxiv.org [biorxiv.org]
Lack of Independent Data Clouds Reproducibility of Dual SHP2/CDK4 Inhibitor
A recently discovered dual inhibitor of SHP2 and CDK4, designated Shp2/cdk4-IN-1, has shown promising initial results in preclinical studies for triple-negative breast cancer (TNBC). However, a comprehensive review of publicly available data reveals a lack of independent studies to validate the compound's originally reported efficacy and characteristics. This absence of reproduced data raises questions about the robustness and broader applicability of the initial findings.
This compound was first described in a 2022 study published in the Journal of Medicinal Chemistry.[1] The researchers reported that the compound is an orally active and potent dual inhibitor with IC50 values of 4.3 nM for SHP2 and 18.2 nM for CDK4.[1][2] Their work demonstrated that the inhibitor could induce G0/G1 cell cycle arrest in TNBC cell lines and showed significant anti-tumor efficacy in a mouse model of the disease.[1][2]
Despite these promising initial findings, a thorough search of the scientific literature and public databases has not yielded any subsequent independent studies that have used or validated this compound. This stands in contrast to other well-established inhibitors of SHP2 and CDK4/6, for which a wealth of data from multiple independent research groups is available.
This comparison guide provides an overview of the published data for this compound alongside data for widely used, alternative SHP2 and CDK4/6 inhibitors. The guide also details the experimental methodologies for key assays to allow for critical evaluation and to aid researchers interested in further investigating this dual inhibitor.
Comparative Analysis of Inhibitor Potency
To provide context for the reported potency of this compound, the following tables summarize its in vitro activity alongside that of other well-characterized SHP2 and CDK4/6 inhibitors.
Table 1: In Vitro Potency (IC50) of SHP2 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line / Assay Conditions |
| This compound | SHP2 | 4.3 | Biochemical Assay |
| TNO155 | SHP2 | 11 | Biochemical Assay |
| SHP099 | SHP2 | 71 | Biochemical Assay |
Table 2: In Vitro Potency (IC50) of CDK4/6 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line / Assay Conditions |
| This compound | CDK4 | 18.2 | Biochemical Assay |
| Palbociclib | CDK4 | 11 | Biochemical Assay |
| CDK6 | 16 | Biochemical Assay | |
| Ribociclib (B560063) | CDK4 | 10 | Biochemical Assay |
| CDK6 | 39 | Biochemical Assay | |
| Abemaciclib | CDK4 | 2 | Biochemical Assay |
| CDK6 | 10 | Biochemical Assay |
In Vivo Efficacy
The initial study on this compound reported significant antitumor efficacy in an EMT6 syngeneic mouse model.[2] However, without independent in vivo studies, it is difficult to assess the broader applicability and reproducibility of these findings across different tumor models. In contrast, alternative inhibitors have been extensively studied in various xenograft and patient-derived xenograft (PDX) models. For instance, the combination of the SHP2 inhibitor TNO155 and the CDK4/6 inhibitor ribociclib has demonstrated durable anti-tumor activity in in vivo models of malignant peripheral nerve sheath tumors.[3][4][5][6][7]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - Immunomart [immunomart.org]
- 3. CDK4/6 inhibition enhances SHP2 inhibitor efficacy and is dependent upon restoration of RB function in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] CDK4/6 inhibition enhances SHP2 inhibitor efficacy and is dependent upon RB function in malignant peripheral nerve sheath tumors | Semantic Scholar [semanticscholar.org]
- 5. CDK4/6 inhibition enhances SHP2 inhibitor efficacy and is dependent upon RB function in malignant peripheral nerve sheath tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CDK4/6 inhibition enhances SHP2 inhibitor efficacy and is dependent upon RB function in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Independent Validation of Shp2/Cdk4-IN-1's Anti-Tumor Activity: A Comparative Analysis
A Novel Dual Inhibitor Shows Promise in Preclinical Models, Inviting Further Investigation and Comparison with Combination Therapies
The landscape of targeted cancer therapy is continually evolving, with a growing emphasis on overcoming drug resistance and enhancing therapeutic efficacy. A promising strategy in this arena is the dual inhibition of key signaling pathways involved in tumor growth and survival. Shp2/Cdk4-IN-1, a novel small molecule inhibitor, embodies this approach by simultaneously targeting SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2) and CDK4 (Cyclin-dependent kinase 4). This guide provides a comprehensive comparison of the preclinical anti-tumor activity of this compound with the combination of individual SHP2 and CDK4/6 inhibitors, supported by available experimental data and detailed methodologies.
Executive Summary
This compound (also referred to as compound 10) is an orally active, potent dual inhibitor with IC50 values of 4.3 nM for SHP2 and 18.2 nM for CDK4.[1] Preclinical studies have demonstrated its efficacy in triple-negative breast cancer (TNBC) models, where it induces G0/G1 cell cycle arrest and shows significant anti-tumor activity.[1] While independent validation studies of this compound are not yet available in the public domain, its therapeutic potential can be contextualized by comparing its performance with the well-documented strategy of combining separate SHP2 and CDK4/6 inhibitors, such as TNO155 and ribociclib, which has shown promise in treating malignant peripheral nerve sheath tumors (MPNST).[2][3] This guide will delve into the available data for both approaches, offering a comparative perspective for researchers and drug developers.
Comparative Data on Anti-Tumor Activity
To facilitate a clear comparison, the following tables summarize the key quantitative data from preclinical studies on this compound and the combination of SHP2 and CDK4/6 inhibitors.
Table 1: In Vitro Inhibitory Activity
| Compound/Combination | Target(s) | IC50 (nM) | Cell Line(s) | Effect | Reference |
| This compound | SHP2 | 4.3 | - | Enzymatic Inhibition | [1] |
| CDK4 | 18.2 | - | Enzymatic Inhibition | [1] | |
| SHP2/CDK4 | - | MDA-MB-468, MDA-MB-231, 4T1 | Anti-proliferative (IC50 range: 0.16 - 0.55 µM) | [1] | |
| TNO155 + Ribociclib | SHP2 + CDK4/6 | - | MPNST cell lines | Synergistic anti-proliferative effect | [2][3] |
Table 2: In Vivo Anti-Tumor Efficacy
| Treatment | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| This compound | EMT6 Syngeneic Mouse Model (TNBC) | 50 mg/kg, oral, daily | Significant TGI compared to vehicle | Well-tolerated, effective tumor suppression | [1] |
| TNO155 + Ribociclib | MPNST Patient-Derived Xenograft (PDX) | TNO155: 10 mg/kg, oral, daily; Ribociclib: 50 mg/kg, oral, daily | Sustained tumor growth inhibition | Combination is more effective than single agents | [2][3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound and combination therapies.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Plate cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the inhibitor(s) or vehicle control (DMSO) for 72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C in a humidified incubator.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Cell Cycle Analysis
-
Cell Treatment: Seed cells in 6-well plates and treat with the inhibitor(s) for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Tumor Xenograft Studies
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 EMT6 cells) into the flank of immunocompromised or syngeneic mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the inhibitor(s) or vehicle control orally at the specified doses and schedule.
-
Tumor Measurement: Measure tumor volume using calipers every 2-3 days. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
Western Blot Analysis
-
Protein Extraction: Lyse cells or tumor tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-Rb, total Rb, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Immunohistochemistry (IHC)
-
Tissue Preparation: Fix tumor tissues in formalin and embed in paraffin.
-
Sectioning and Deparaffinization: Cut thin sections (e.g., 4 µm) and deparaffinize and rehydrate them.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate (B86180) buffer.
-
Blocking and Staining: Block endogenous peroxidase activity and non-specific binding. Incubate the sections with a primary antibody (e.g., anti-CD8) followed by a secondary antibody and a detection reagent.
-
Visualization and Analysis: Visualize the staining using a chromogen (e.g., DAB) and counterstain with hematoxylin. Analyze the slides under a microscope to assess the presence and localization of the target protein.
Conclusion and Future Directions
This compound represents a promising dual-inhibitor strategy for cancer therapy, with demonstrated preclinical efficacy in TNBC models. While direct independent validation is pending, the success of combining separate SHP2 and CDK4/6 inhibitors in other cancer types like MPNST provides a strong rationale for this dual-targeting approach. The comparative data presented in this guide highlight the potential of this compound and underscore the need for further research to fully elucidate its therapeutic window and identify patient populations most likely to benefit. Future studies should focus on independent validation of this compound in a broader range of cancer models, direct head-to-head comparisons with combination therapies, and the identification of predictive biomarkers to guide its clinical development.
References
- 1. Discovery of a Novel Src Homology-2 Domain Containing Protein Tyrosine Phosphatase-2 (SHP2) and Cyclin-Dependent Kinase 4 (CDK4) Dual Inhibitor for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CDK4/6 inhibition enhances SHP2 inhibitor efficacy and is dependent upon restoration of RB function in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
A Preclinical Showdown: Shp2/cdk4-IN-1 Versus Standard-of-Care in Triple-Negative Breast Cancer
For Immediate Release
In the relentless pursuit of more effective treatments for triple-negative breast cancer (TNBC), a novel dual inhibitor, Shp2/cdk4-IN-1, has emerged from preclinical studies, demonstrating significant anti-tumor efficacy. This guide provides a comparative analysis of this compound against standard-of-care chemotherapies, offering researchers, scientists, and drug development professionals a data-driven overview of its potential. The following sections detail the mechanism of action, comparative preclinical efficacy, and the experimental protocols that underpin these findings.
Mechanism of Action: A Two-Pronged Attack on Cancer Proliferation
This compound is an orally active, potent dual inhibitor of both Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) and cyclin-dependent kinase 4 (CDK4)[1]. This dual-targeting strategy is designed to disrupt two critical pathways that drive the proliferation of cancer cells.
SHP2 Signaling: SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling cascade, a key pathway that promotes cell growth, differentiation, and survival[2][3]. In many cancers, including TNBC, SHP2 is overexpressed and contributes to tumor progression and metastasis[2][4]. By inhibiting SHP2, this compound can dampen this oncogenic signaling.
CDK4 Signaling: CDK4, in conjunction with its binding partner cyclin D, is a key regulator of the cell cycle. The CDK4/cyclin D complex phosphorylates the retinoblastoma (Rb) protein, leading to the release of E2F transcription factors and allowing the cell to progress from the G1 to the S phase of the cell cycle[5][6]. Dysregulation of the CDK4/Rb/E2F pathway is a common feature of cancer, leading to uncontrolled cell division. Inhibition of CDK4 by this compound induces G0/G1 cell cycle arrest, thereby halting cancer cell proliferation[1].
The following diagram illustrates the signaling pathways targeted by this compound.
Preclinical Efficacy: A Head-to-Head Comparison in a Syngeneic Mouse Model
To provide a direct comparison of the anti-tumor activity of this compound with standard-of-care chemotherapies, we have summarized preclinical data from studies utilizing the EMT6 syngeneic mouse model of triple-negative breast cancer. The EMT6 model is a well-established murine mammary carcinoma that is immunologically compatible with BALB/c mice, making it a suitable model for studying both direct anti-tumor effects and potential immunomodulatory properties of cancer therapies[7][8][9][10].
| Treatment Agent | Dosage and Schedule | Tumor Growth Inhibition (%) | Animal Model | Reference |
| This compound | 50 mg/kg, oral, daily | 68.3 | EMT6 Syngeneic Mouse Model | [1] |
| Doxorubicin (B1662922) | 5 mg/kg, intravenous, once | Not explicitly stated, but showed tumor growth delay | Murine Mammary Carcinoma Model | [11] |
| Paclitaxel (B517696) | 25 mg/kg, intraperitoneal, once | Significant tumor growth delay | Murine Mammary Carcinoma Model | [11] |
| Cisplatin | Not specified | Insensitive in EMT6 model | EMT6 Syngeneic Mouse Model | [12] |
Note: Direct comparison of tumor growth inhibition percentages between different studies should be approached with caution due to potential variations in experimental conditions. The data presented here is for informational purposes to highlight the preclinical activity of these agents in a similar tumor model.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the summarized experimental protocols for the key in vivo efficacy studies cited in this guide.
This compound In Vivo Efficacy Study
-
Cell Line and Animal Model: EMT6 murine mammary carcinoma cells were implanted into female BALB/c mice[1].
-
Tumor Implantation: 5 x 105 EMT6 cells were injected subcutaneously into the right flank of the mice[1].
-
Treatment: When tumors reached a volume of approximately 100-150 mm3, mice were randomized into treatment groups. This compound was administered orally at a dose of 50 mg/kg daily[1].
-
Efficacy Assessment: Tumor volumes were measured every other day using a caliper. The formula (length × width2)/2 was used to calculate tumor volume. Body weight was also monitored as a measure of toxicity[1].
-
Endpoint: The study was terminated when tumors in the control group reached a predetermined size or showed signs of ulceration[1].
Standard-of-Care Chemotherapy In Vivo Efficacy Studies (Representative Protocols)
-
Doxorubicin and Paclitaxel Study:
-
Cell Line and Animal Model: A2L2 murine mammary carcinoma cells (HER2/neu expressing) were used in BALB/c mice[11]. While not the EMT6 model, it represents a similar syngeneic breast cancer model.
-
Tumor Implantation: Tumor cells were injected into the mammary fat pad[11].
-
Treatment: Doxorubicin was administered intravenously at 5.0 mg/kg. Paclitaxel was given intraperitoneally at 25.0 mg/kg[11].
-
Efficacy Assessment: Tumor growth was monitored over time[11].
-
-
EMT6 Model General Protocol:
-
Cell Line and Animal Model: EMT6 cells are typically implanted in BALB/c mice, either subcutaneously in the flank or orthotopically in the mammary fat pad[7][10].
-
Tumor Implantation: A common protocol involves injecting 1 x 106 EMT6 cells[7].
-
Treatment: Standard chemotherapies such as doxorubicin or paclitaxel are administered, often as a single dose or in cycles, with the dosage and route of administration varying between studies[11][13][14].
-
Efficacy Assessment: Tumor volume and mouse body weight are measured regularly[12][15].
-
The following diagram outlines the general experimental workflow for evaluating the in vivo efficacy of anti-cancer agents in a syngeneic mouse model.
Conclusion
The preclinical data for this compound in a TNBC model is promising, demonstrating significant tumor growth inhibition. Its dual-targeting mechanism offers a rational approach to simultaneously block two key oncogenic pathways. While direct comparative studies are limited, the available data suggests that this compound has the potential to be an effective therapeutic agent for TNBC. Further investigation, including head-to-head preclinical studies and eventual clinical trials, will be crucial to fully elucidate its therapeutic value in comparison to and in combination with current standard-of-care therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. SHP2 promotes the epithelial-mesenchymal transition in triple negative breast cancer cells by regulating β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTPN11 - Wikipedia [en.wikipedia.org]
- 4. SHP2 acts both upstream and downstream of multiple receptor tyrosine kinases to promote basal-like and triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Potential Prospect of CDK4/6 Inhibitors in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. ichorlifesciences.com [ichorlifesciences.com]
- 9. EMT6 Cell Line - Creative Biogene [creative-biogene.com]
- 10. crownbio.com [crownbio.com]
- 11. Doxorubicin and paclitaxel enhance the antitumor efficacy of vaccines directed against HER 2/neu in a murine mammary carcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EMT6 Syngeneic Breast Cancer Murine Model I CRO Services [explicyte.com]
- 13. researchgate.net [researchgate.net]
- 14. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 15. oncology.labcorp.com [oncology.labcorp.com]
Safety Operating Guide
Navigating the Disposal of Shp2/cdk4-IN-1: A Procedural Guide for Laboratory Personnel
For researchers and drug development professionals, the proper disposal of potent, research-grade compounds like Shp2/cdk4-IN-1 is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established best practices for the disposal of hazardous chemical waste provide a clear framework for its safe management. This guide offers essential, step-by-step information to ensure the proper handling and disposal of this dual SHP2 and CDK4 inhibitor.
Given its nature as a biologically active small molecule used in cancer research, this compound should be treated as a hazardous chemical waste.[1] Improper disposal can pose risks to human health and the environment. Therefore, adherence to institutional and regulatory guidelines is paramount.
Summary of Key Compound Information
For easy reference, the following table summarizes essential information about this compound.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Compound 10 |
| Molecular Formula | C₃₃H₃₅ClF₂N₁₀OS |
| Molecular Weight | 693.21 g/mol |
| Primary Research Area | Cancer, specifically as a dual inhibitor of SHP2 and CDK4.[1] |
| Physical Form | Typically a solid powder. |
| Solubility | Soluble in DMSO.[1] |
Step-by-Step Disposal Protocol for this compound
The following procedures are based on general best practices for the disposal of potent research compounds and hazardous laboratory chemicals. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
Waste Identification and Segregation
-
Treat as Hazardous Waste: All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste types unless explicitly permitted by your institution's EHS guidelines. Keep it separate from non-hazardous trash, sharps, and biological waste.
Waste Collection and Containment
-
Solid Waste:
-
Collect solid this compound waste, including contaminated personal protective equipment (PPE) like gloves and weigh boats, in a designated, leak-proof container.
-
The container must be compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) container is generally suitable.
-
The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."
-
-
Liquid Waste:
-
Collect solutions containing this compound (e.g., in DMSO) in a separate, leak-proof, and chemically compatible container.
-
Never dispose of liquid waste containing this compound down the drain.[2]
-
The container must be securely capped and labeled as "Hazardous Waste," listing all chemical constituents and their approximate concentrations (e.g., "this compound in DMSO").
-
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, microfuge tubes) heavily contaminated with this compound should be collected as solid hazardous waste.
-
For reusable glassware, a triple-rinse procedure is recommended. The first two rinses with a suitable solvent (e.g., ethanol (B145695) or acetone) should be collected as hazardous liquid waste. The third rinse can be with water, which should also be collected as hazardous waste.
-
Labeling and Storage
-
Proper Labeling: All hazardous waste containers must be properly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, the accumulation start date, and the responsible researcher's name and contact information.
-
Secure Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible chemicals. Ensure containers are kept closed except when adding waste.
Disposal Request and Pickup
-
Contact EHS: Once the waste container is full or has reached the designated accumulation time limit set by your institution, contact your Environmental Health and Safety (EHS) department to request a waste pickup.
-
Follow Institutional Procedures: Adhere to all institutional procedures for waste pickup, including any specific forms or online systems for requesting disposal.
Experimental Workflow for Disposal
The following diagram illustrates the general workflow for the proper disposal of this compound from the point of generation to final pickup by EHS.
This procedural guide is intended to provide essential safety and logistical information for the proper disposal of this compound. By adhering to these general principles and your institution's specific guidelines, you can ensure a safe laboratory environment and responsible chemical waste management.
References
Essential Safety and Logistical Information for Handling Shp2/cdk4-IN-1
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical guidance for the handling and disposal of Shp2/cdk4-IN-1, a potent, orally active dual inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) and cyclin-dependent kinase 4 (CDK4).[1] Given its mechanism of action, which involves the inhibition of key regulators of cell proliferation and signaling pathways, this compound should be handled with the utmost care as a potentially hazardous and cytotoxic agent.[2][3][4] Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the environment.
Personal Protective Equipment (PPE)
Due to the potential risks associated with handling potent small molecule inhibitors, a comprehensive PPE strategy is mandatory. The following table summarizes the required PPE for various procedures involving this compound.
| Procedure | Required Personal Protective Equipment |
| Handling of pure compound (weighing, reconstitution) | - Gloves: Double-gloving with nitrile gloves is required. Change gloves immediately if contaminated. - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Respiratory Protection: A NIOSH-approved N95 or higher-rated respirator is recommended, especially when handling the powder form, to prevent inhalation. - Lab Coat: A dedicated, disposable, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required.[5] - Additional Protection: Use of a ventilated balance enclosure or a chemical fume hood is mandatory when weighing the powdered compound. |
| Handling of solutions | - Gloves: Single pair of nitrile gloves. - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Lab Coat: A standard laboratory coat. |
| General laboratory work | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses. - Lab Coat: Standard laboratory coat. |
| Spill cleanup | - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles. - Respiratory Protection: A NIOSH-approved respirator (N95 or higher) is recommended. - Lab Coat: A disposable, back-closing gown. - Shoe Covers: Disposable shoe covers should be worn. |
| Waste disposal | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. |
Operational Plans: Step-by-Step Handling Procedures
2.1. Compound Reconstitution:
-
Preparation: Before handling the compound, ensure all necessary PPE is worn correctly. Prepare the workspace within a chemical fume hood or a designated containment area.
-
Weighing: If weighing the solid compound, use a ventilated balance enclosure to minimize the risk of aerosolization.
-
Dissolving: Carefully add the appropriate solvent (e.g., DMSO) to the vial containing the powdered this compound. Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
Storage: Store the stock solution in a clearly labeled, sealed container at the recommended temperature, protected from light.
2.2. Cell Culture and In Vitro Assays:
-
Aseptic Technique: All manipulations involving the addition of this compound to cell cultures should be performed in a Class II biological safety cabinet (BSC) to maintain sterility and operator safety.
-
Pipetting: Use filtered pipette tips to prevent aerosol generation.
-
Incubation: Incubate treated cells in a designated incubator, clearly labeled to indicate the presence of a hazardous compound.
-
Post-Treatment Handling: When handling treated cells or culture medium, wear appropriate PPE.
Disposal Plans
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste:
-
All disposable materials that have come into contact with the compound, including gloves, pipette tips, vials, and plasticware, should be considered cytotoxic waste.
-
Segregate this waste into a designated, clearly labeled, leak-proof, and puncture-resistant container for cytotoxic waste.[2]
-
-
Liquid Waste:
-
Liquid waste, including unused stock solutions, treated cell culture media, and the first rinse of contaminated glassware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not dispose of liquid waste containing this compound down the drain.
-
The waste container should be stored in a secondary containment bin in a designated and secure area.
-
-
Final Disposal:
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and decision points for the safe handling of this compound, from receipt of the compound to the disposal of waste.
References
- 1. Multidisciplinary Practical Guidance for Implementing Adjuvant CDK4/6 Inhibitors for Patients with HR-Positive, HER2-Negative Early Breast Cancer in Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. onclive.com [onclive.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
